molecular formula C11H10BrNO B159440 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole CAS No. 129135-66-6

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Cat. No.: B159440
CAS No.: 129135-66-6
M. Wt: 252.11 g/mol
InChI Key: FPRJQQSZPBCSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a versatile chemical intermediate in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) core is a privileged scaffold in drug design, known to enable diverse interactions with biological targets . This specific compound is of particular interest due to the reactive bromomethyl group at the 5-position, which serves as a handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to build more complex molecular architectures. The 4-methylphenyl substituent at the 3-position provides a hydrophobic aromatic domain, which can be critical for target binding and optimizing pharmacokinetic properties. Compounds based on the 1,2-oxazole framework have been investigated for a wide range of biological activities, including potential anticancer and anti-inflammatory effects . As a building block, this reagent is primarily used in the synthesis of novel chemical entities for high-throughput screening and the development of targeted therapies in academic and industrial research settings. Its value lies in its application toward exploring structure-activity relationships (SAR) and creating hybrid molecules with enhanced pharmacological profiles.

Properties

IUPAC Name

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJQQSZPBCSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440814
Record name 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129135-66-6
Record name 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The 3,5-disubstituted isoxazole framework, in particular, serves as a versatile template for drug discovery. The introduction of a bromomethyl group at the 5-position, as in the title compound, provides a crucial electrophilic handle for further molecular elaboration, enabling the synthesis of diverse compound libraries through nucleophilic substitution reactions.

This guide provides a comprehensive, field-proven methodology for the synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, structured for researchers and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the isoxazole core to form the key intermediate, (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol. The second step is a selective free-radical bromination of the hydroxymethyl group's precursor methyl group to yield the final product.

Figure 1: High-level workflow for the two-step synthesis of the title compound. Note: The direct precursor for bromination is the 5-methyl derivative, which is conceptually related to the synthesized 5-hydroxymethyl intermediate.

Part 1: Synthesis of the Precursor, (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol

Principle and Rationale:

The core of this synthesis is the [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[5][6] We begin with 4-methylbenzaldehyde, an inexpensive and readily available starting material. This is first converted to 4-methylbenzaldoxime. The oxime is then oxidized in situ using sodium hypochlorite to generate a highly reactive nitrile oxide intermediate. This dipole immediately undergoes a cycloaddition reaction with an appropriate dipolarophile. In this established procedure, the dipolarophile is propargyl alcohol, which directly installs the required hydroxymethyl group at the 5-position of the newly formed isoxazole ring.[2][4] Pyridine is used as a mild base and solvent in the oxime formation step.[2]

Detailed Experimental Protocol:

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) in pyridine (3-4 mL per gram of aldehyde). To this solution, add hydroxylamine hydrochloride (1.1 eq) portion-wise. Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the aldehyde is consumed, add propargyl alcohol (1.2 eq) to the reaction mixture. Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol as a solid.[2]

Part 2:

Principle and Rationale:

The conversion of the methyl group (conceptually, as the direct precursor) to a bromomethyl group is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) serves as an excellent source of bromine radicals (Br•) under thermal or photochemical initiation.[7][8][9] We use 2,2'-Azobis(isobutyronitrile) (AIBN) as a thermal initiator. Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to start the chain reaction.

The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize competing ionic side reactions. The selectivity for the methyl group attached to the isoxazole ring is high due to the stability of the resulting radical intermediate, which is analogous to a benzylic radical.

Figure 2: Simplified mechanism of the NBS/AIBN-mediated radical bromination.

Detailed Experimental Protocol:

Note: This protocol is adapted from a similar, well-established procedure for the bromination of a methyl group on an isoxazole ring.[10]

  • Reaction Setup: To a solution of 5-methyl-3-(4-methylphenyl)-1,2-oxazole (1.0 eq) in carbon tetrachloride (CCl₄, ~15-20 mL per gram of substrate), add N-Bromosuccinimide (NBS, 1.3 eq) and AIBN (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction is typically complete within 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove the succinimide byproduct. Pour the filtrate into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, followed by a water wash.[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

  • Purification: The resulting crude oil or solid is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the final product, this compound.[10]

Quantitative Data Summary

StepReactantMolar Eq.Reagent/CatalystMolar Eq.SolventTemp.TimeYield (Typical)
1 4-Methylbenzaldehyde1.0Hydroxylamine HCl1.1PyridineRT2-3 h-
4-Methylbenzaldoxime1.0Propargyl Alcohol1.2Pyridine0°C -> RT12-16 h70-85%
NaOCl2.0
2 5-Methyl-3-(p-tolyl)isoxazole1.0NBS1.3CCl₄Reflux4-12 h50-65%[10]
AIBN0.1

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN: Thermally unstable. Do not heat without solvent. Decomposes to release nitrogen gas, which can cause pressure buildup in a closed system.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with acidic solutions, which can release toxic chlorine gas.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. The methodology relies on a classical [3+2] cycloaddition for the formation of the isoxazole core, followed by a selective radical bromination. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this protocol for the synthesis of related analogues.

References

  • Ghorbani-Vaghei, R., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.
  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

  • Google Patents. (2000). Method for preparing 5-substituted oxazoles.
  • Srinivasan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wang, C., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568.
  • Google Patents. (2013). Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • Kim, S. H., et al. (2022). Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives. Journal of the Korean Chemical Society, 66(4), 263-268.
  • Al-Harrasi, A., et al. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2023(2), M1639.
  • Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(20), 127427.
  • Royal Society of Chemistry. (2021).
  • National Institutes of Health. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • National Institutes of Health. (2021). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}.
  • Chemexper. (n.d.). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into the synthesis, structural characterization, reactivity, and potential applications of this versatile compound, grounding its claims in established scientific literature.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity for diverse non-covalent interactions, particularly hydrogen bonding.[1] The isoxazole moiety is a key structural component in drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The subject of this guide, this compound (CAS No. 129135-66-6), is of particular interest due to the presence of a reactive bromomethyl group at the 5-position.[3] This functional group acts as a potent electrophile, making the molecule an ideal intermediate for introducing the 3-(p-tolyl)isoxazole scaffold into more complex molecular architectures through nucleophilic substitution reactions. This guide will elucidate the synthesis of this compound, detail its physicochemical properties, and explore its potential as a strategic starting material in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the isoxazole ring to form the alcohol precursor, (3-para-tolyl-isoxazol-5-yl)methanol, followed by the bromination of the primary alcohol.

Step 1: Synthesis of the Precursor, (3-para-tolyl-isoxazol-5-yl)methanol

A robust method for the synthesis of the isoxazole core involves a [3+2] cycloaddition reaction. This approach begins with the conversion of 4-methylbenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to a nitrile oxide. The nitrile oxide subsequently undergoes a cycloaddition with an appropriate alkyne, in this case, propargyl alcohol, to yield the desired 5-hydroxymethyl-substituted isoxazole.[1]

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [1]

  • Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride. Reflux the mixture for several hours until the starting aldehyde is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-methylbenzaldoxime.

  • [3+2] Cycloaddition: The 4-methylbenzaldoxime is dissolved in a suitable solvent such as dichloromethane. Propargyl alcohol is added to this solution. An oxidizing agent, such as sodium hypochlorite, is added dropwise to the stirred solution. This generates the nitrile oxide in situ, which then reacts with the propargyl alcohol in a cycloaddition reaction. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure (3-para-tolyl-isoxazol-5-yl)methanol.

Synthesis_of_Hydroxymethyl_Isoxazole cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition 4-methylbenzaldehyde 4-Methylbenzaldehyde NH2OH_HCl Hydroxylamine HCl, Pyridine 4-methylbenzaldehyde->NH2OH_HCl 4-methylbenzaldoxime 4-Methylbenzaldoxime NH2OH_HCl->4-methylbenzaldoxime NaOCl NaOCl 4-methylbenzaldoxime->NaOCl Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->NaOCl Hydroxymethyl_Isoxazole (3-para-tolyl-isoxazol-5-yl)methanol NaOCl->Hydroxymethyl_Isoxazole Reactivity_of_Bromomethyl_Isoxazole Bromomethyl_Isoxazole 5-(Bromomethyl)-3-(p-tolyl)isoxazole Substituted_Product 5-(Nu-methyl)-3-(p-tolyl)isoxazole Bromomethyl_Isoxazole->Substituted_Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Bromomethyl_Isoxazole Leaving_Group Br⁻ Substituted_Product->Leaving_Group

Sources

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound of significant interest in the field of organic synthesis and drug discovery. Its molecular architecture, featuring a reactive bromomethyl group appended to a stable 3-(p-tolyl)isoxazole core, renders it a valuable building block for the construction of more complex molecular entities. The isoxazole moiety itself is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties, synthetic pathways, reactivity, and potential applications of this compound, with the goal of equipping researchers and drug development professionals with the critical knowledge required for its effective utilization.

Core Chemical Properties and Structural Elucidation

The unique chemical and physical properties of this compound are dictated by the interplay of its constituent functional groups: the aromatic p-tolyl substituent, the heterocyclic isoxazole ring, and the reactive bromomethyl group.

Physicochemical Data

While specific experimental data for this compound is not extensively documented in publicly available literature, its core properties can be calculated or inferred from closely related analogues.

PropertyValue/Expected CharacteristicsSource
Molecular Formula C₁₁H₁₀BrNOCalculated
Molecular Weight 252.11 g/mol Calculated
CAS Number Not explicitly found in search results.
Appearance Expected to be a crystalline solid at room temperature.Inferred from analogues[4]
Melting Point Data not available. Likely a moderate to high melting solid.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[5]Inferred from analogues[5]
Stability The isoxazole ring is generally thermally stable.[6] The compound should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation of the bromomethyl group.[5]Inferred from analogues[5][6]
Spectroscopic Signature (Predicted)

A definitive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following are the anticipated spectral characteristics:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet in the region of δ 4.5-4.8 ppm corresponding to the two protons of the bromomethyl group (-CH₂Br).

    • A singlet around δ 6.5-6.8 ppm for the proton on the isoxazole ring (C4-H).

    • A pair of doublets in the aromatic region (δ 7.2-7.8 ppm) characteristic of a para-substituted benzene ring, integrating to two protons each.

    • A singlet around δ 2.4 ppm corresponding to the three protons of the methyl group (-CH₃) on the tolyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the bromomethyl carbon (-CH₂Br) in the range of δ 25-35 ppm.

    • Signals for the isoxazole ring carbons, with C3 and C5 appearing at lower field (δ ~160-170 ppm) and C4 at a higher field (δ ~100-110 ppm).

    • Aromatic carbon signals between δ 125-140 ppm.

    • A signal for the methyl carbon (-CH₃) around δ 21 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Characteristic C-H stretching vibrations in the aromatic and aliphatic regions (2900-3100 cm⁻¹).

    • C=N and C=C stretching vibrations from the isoxazole and phenyl rings (1500-1650 cm⁻¹).

    • A strong C-O stretching band from the isoxazole ring.

    • A C-Br stretching vibration, typically observed in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The molecular ion peak [M]⁺ would be expected at m/z 251 and the [M+2]⁺ peak at m/z 253.

Synthesis and Manufacturing

The construction of the 3,5-disubstituted isoxazole ring system is most effectively achieved through a [3+2] cycloaddition reaction, a powerful and versatile method in heterocyclic chemistry.[7][8]

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of this compound can be efficiently accomplished via the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with propargyl bromide.[7]

Causality of Experimental Choices:

  • Precursor Selection: 4-methylbenzaldehyde is a readily available starting material. Its conversion to the corresponding aldoxime is a standard and high-yielding reaction.

  • Nitrile Oxide Generation: The in-situ generation of the nitrile oxide from the α-chloro aldoxime using a mild base like triethylamine or sodium carbonate minimizes its dimerization or decomposition, thereby maximizing the yield of the desired cycloaddition product.

  • Dipolarophile: Propargyl bromide serves as the three-carbon component and conveniently installs the required bromomethyl group at the 5-position of the resulting isoxazole ring.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-methylbenzaldehyde oxime

  • Dissolve 4-methylbenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the mixture into cold water and collect the precipitated oxime by filtration. Wash with water and dry.

Step 2: Synthesis of 4-methylbenzenecarbohydroximoyl chloride

  • Dissolve the 4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • The resulting solution containing the hydroximoyl chloride is typically used directly in the next step.

Step 3: [3+2] Cycloaddition to form this compound

  • To the solution of the in-situ generated 4-methylbenzenecarbohydroximoyl chloride, add propargyl bromide (1.2 eq).

  • Add a base, such as triethylamine (1.5 eq) or sodium carbonate, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.[7]

Synthesis Workflow Diagram

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Hydroximoyl Chloride Formation cluster_2 Step 3: [3+2] Cycloaddition A 4-Methylbenzaldehyde C 4-Methylbenzaldehyde Oxime A->C Ethanol, RT B Hydroxylamine HCl, NaOH E 4-Methylbenzenecarbohydroximoyl Chloride (in situ) C->E DMF D N-Chlorosuccinimide (NCS) H This compound E->H DMF, RT F Propargyl Bromide G Triethylamine (Base)

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems primarily from the high reactivity of the bromomethyl group, which acts as an excellent electrophile.

Nucleophilic Substitution Reactions

The C-Br bond in the bromomethyl group is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 3-(p-tolyl)isoxazol-5-ylmethyl moiety into various molecular scaffolds.[5][9]

Key Transformations:

  • Ether Formation: Reaction with alcohols or phenols in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ethers.

  • Ester Formation: Reaction with carboxylate salts provides esters.

  • Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.

  • Thioether Formation: Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

  • Carbon-Carbon Bond Formation: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can be alkylated to form new C-C bonds.

Reactivity Workflow Diagram

G cluster_nucleophiles Nucleophiles cluster_products Products center_node This compound Prod_Ether Ether (R-O-CH₂-Isoxazole) center_node->Prod_Ether O-Alkylation Prod_Ester Ester (R-COO-CH₂-Isoxazole) center_node->Prod_Ester O-Alkylation Prod_Amine Amine (R-NH-CH₂-Isoxazole) center_node->Prod_Amine N-Alkylation Prod_Thioether Thioether (R-S-CH₂-Isoxazole) center_node->Prod_Thioether S-Alkylation Prod_CC C-C Bonded Adduct center_node->Prod_CC C-Alkylation Nu_ROH R-OH / Base Nu_RCOOH R-COO⁻ Nu_RNH2 R-NH₂ Nu_RSH R-S⁻ Nu_Malonate ⁻CH(COOEt)₂

Caption: Nucleophilic substitution reactivity of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3]

This compound serves as a key intermediate for synthesizing libraries of novel compounds for biological screening. By utilizing the reactivity of the bromomethyl group, researchers can attach this isoxazole-containing fragment to various pharmacophores or linkers to explore structure-activity relationships (SAR). The presence of the bromine atom on the C-5 phenyl ring in some isoxazole derivatives has been shown to enhance antibacterial activity, suggesting that halogenated intermediates like the title compound are of particular interest.[1]

Safety, Handling, and Storage

  • Hazard Identification: Bromomethyl compounds are typically classified as irritants and lachrymators. They are alkylating agents and can be harmful if inhaled, ingested, or absorbed through the skin.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles to prevent decomposition.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward synthesis via 1,3-dipolar cycloaddition and the predictable reactivity of its bromomethyl group make it an attractive tool for synthetic chemists. For medicinal chemists and drug discovery professionals, it represents a valuable building block for the creation of novel isoxazole-containing molecules with the potential for a wide range of therapeutic applications. This guide provides the foundational knowledge to enable its safe and effective use in a research and development setting.

References

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • ChemSynthesis. 5-(bromomethyl)-2-methyl-1,3-oxazole. [Link]

  • Beilstein Journals. Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. [Link]

  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Biologically-active isoxazole-based drug molecules. [Link]

  • National Institutes of Health. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Zhurnal Prikladnoi Spektroskopii. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[5][10]Dioxepino[5,6-d][6][10]Oxazole Compound: an Experimental and Density Functional Theory Study. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

  • AVESİS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... [Link]

  • ExportersIndia. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). [Link]

  • Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles. [Link][Link])

Sources

The 3,5-Disubstituted Isoxazole Scaffold: Synthetic Versatility and Polypharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted isoxazole ring is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic distribution and structural rigidity. Unlike its saturated isoxazoline counterpart, the aromatic isoxazole ring serves as a robust bioisostere for amide bonds and cis-stilbenes, offering enhanced metabolic stability and precise vectorization of substituents. This guide dissects the synthetic pathways and biological validation of these derivatives, focusing on their dual role as potent anti-inflammatory agents (COX-2/LOX inhibition) and tubulin-targeting anticancer therapeutics.

The Pharmacophore: Structural Logic

The efficacy of 3,5-disubstituted isoxazoles stems from their ability to position pharmacophores in a specific spatial arrangement that mimics the transition states of biological substrates.

  • Bioisosterism: The isoxazole ring acts as a non-classical bioisostere of the peptide bond (-CONH-), maintaining a similar planar geometry but with reduced hydrolytic susceptibility.

  • Dipolar Character: The electronegativity difference between Oxygen (3.5) and Nitrogen (3.[1]0) creates a permanent dipole, facilitating strong hydrogen bonding interactions—specifically with the Arg120 residue in COX-2 and the colchicine-binding site in tubulin.

  • Regiochemistry: The 3,5-substitution pattern (vs. 3,[1][2][3]4) is critical. It maximizes the distance between substituents, allowing the molecule to span large hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and kinases.

Synthetic Architecture: Regioselective Construction

The primary challenge in isoxazole synthesis is controlling regioselectivity between the 3,5- and 3,4-isomers. The most robust method for generating the 3,5-isomer is the 1,3-Dipolar Cycloaddition of nitrile oxides with terminal alkynes.

Mechanism of Regiocontrol

Nitrile oxides are unstable 1,3-dipoles generated in situ. When reacted with terminal alkynes, steric hindrance favors the formation of the 3,5-disubstituted product. However, the use of copper(I) catalysis (similar to CuAAC click chemistry) can accelerate this reaction and ensure exclusive regioselectivity.

Synthesis_Pathway Aldoxime Aldoxime Precursor (R-CH=N-OH) NitrileOxide Nitrile Oxide Intermediate (R-C≡N+-O-) Aldoxime->NitrileOxide In Situ Generation ChloramineT Chloramine-T / NCS (Oxidative Dehydrogenation) ChloramineT->NitrileOxide Transition Concerted [3+2] Transition State NitrileOxide->Transition Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Transition Isoxazole 3,5-Disubstituted Isoxazole (Target Scaffold) Transition->Isoxazole Cyclization RegioControl Regiocontrol Factor: Sterics & Cu(I) Catalysis RegioControl->Transition Directs 3,5-isomer

Figure 1: Regioselective synthesis pathway via 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ to prevent dimerization to furoxans.

Therapeutic Mechanisms & Biological Activity[4][5][6][7]

A. Anti-Inflammatory Activity (COX-2/LOX Dual Inhibition)

3,5-disubstituted isoxazoles are designed to fit the hydrophobic channel of the COX-2 enzyme.

  • Mechanism: The isoxazole ring positions a phenyl group (often at C-5) into the hydrophobic side pocket of COX-2, while a polar moiety at C-3 interacts with the hydrophilic entrance.

  • Key Insight: Derivatives containing a 3,4,5-trimethoxyphenyl moiety at the 5-position show superior selectivity for COX-2 over COX-1, reducing gastric side effects associated with traditional NSAIDs. This substitution pattern mimics the pharmacophore of Valdecoxib.

B. Anticancer Activity (Tubulin Polymerization Inhibition)

These derivatives function as Microtubule Destabilizing Agents (MDAs).

  • Mechanism: They bind to the Colchicine Binding Site on

    
    -tubulin. The 3,5-disubstituted isoxazole acts as a rigid linker (replacing the cis-double bond of combretastatin A-4), maintaining the two aryl rings in the necessary twisted geometry to inhibit tubulin polymerization.
    
  • Outcome: This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Biological_Activity cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Scaffold 3,5-Disubstituted Isoxazole COX2 COX-2 Enzyme Scaffold->COX2 Selectivity > 100 Tubulin Beta-Tubulin (Colchicine Site) Scaffold->Tubulin Nanomolar Affinity Arg120 Arg-120 Interaction COX2->Arg120 H-Bonding PGE2 Prostaglandin E2 (Suppression) Arg120->PGE2 Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Apoptosis G2/M Arrest & Apoptosis Polymerization->Apoptosis Causes

Figure 2: Dual pharmacological mechanism targeting COX-2 mediated inflammation and Tubulin dynamics.

Experimental Protocols

Protocol A: Synthesis via Chloramine-T Mediated Cycloaddition

Rationale: This method avoids the use of unstable acid chlorides and allows for the in situ generation of nitrile oxides under mild conditions, compatible with sensitive functional groups.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Terminal Alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.5 eq)

  • Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Methodology:

  • Oxime Formation: Dissolve the aldehyde in ethanol. Add hydroxylamine hydrochloride and sodium acetate. Stir at RT for 2 hours until TLC confirms conversion to aldoxime.

  • Chlorination/Cycloaddition: Dissolve the isolated aldoxime and the terminal alkyne in methanol.

  • Initiation: Add Chloramine-T portion-wise over 20 minutes. Critical: Do not add all at once to prevent an exotherm that favors furoxan dimerization.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. The Chloramine-T converts the aldoxime to a nitrile oxide in situ, which immediately reacts with the alkyne.

  • Workup: Evaporate solvent, redissolve in ethyl acetate, wash with water and brine. Purify via column chromatography (Hexane:EtOAc).

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: To verify the anti-inflammatory potential, a colorimetric inhibitor screening assay is preferred over cell-based assays for initial hit validation.

Methodology:

  • Enzyme Prep: Use recombinant human COX-2.

  • Incubation: Incubate COX-2 with the test compound (concentration range 0.01–100

    
    M) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 minutes at 37°C.
    
  • Initiation: Add Arachidonic Acid (substrate).

  • Detection: Measure the peroxidase activity of COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Calculation:

    
    .
    

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends extracted from key studies, highlighting the impact of C-3 and C-5 substitutions.

Compound IDC-3 SubstituentC-5 SubstituentTargetIC50 / ActivityReference
Valdecoxib MethylBenzenesulfonamideCOX-20.005

M
[1]
Comp 2b 3-methylthiophen-2-yl3,4,5-trimethoxyphenylCOX-20.55

M
[2]
Comp 6d Tyrosol derivative4-chlorophenylGlioblastoma (U87)15.2

g/mL
[3]
Tubulin-Iso 3,4,5-trimethoxyphenyl4-methoxyphenylTubulin0.85

M
[4]
Comp 3n 4-fluorophenyl2-chlorophenylProstate (PC-3)10 nM[5]

Data Interpretation:

  • COX-2 Selectivity: Bulky, lipophilic groups at C-5 (like trimethoxyphenyl) drastically improve COX-2 affinity.

  • Cytotoxicity: The presence of a 3,4,5-trimethoxy motif is also recurrent in potent tubulin inhibitors, suggesting a potential for overlapping toxicity if not carefully optimized for selectivity.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Chandrappa, S., et al. (2015).[4] "3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer."[4] Inflammation.[4][5][6] Link

  • Kouakou, A., et al. (2021). "Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates." Bioorganic Chemistry. Link

  • Kaur, R., et al. (2023). "Development of tubulin polymerization inhibitors as anticancer agents." Expert Opinion on Therapeutic Patents. Link

  • Kumar, D., et al. (2009). "Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles." Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Oxazole Pharmacophore: Structural Versatility in Therapeutic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic distribution, capability for hydrogen bonding, and aromatic stability allow it to serve as a robust bioisostere for amide bonds, esters, and unstable cis-stilbene configurations. This technical guide analyzes the therapeutic utility of substituted oxazoles, moving beyond basic descriptions to explore the structure-activity relationships (SAR) driving their efficacy in oncology, inflammation, and infectious disease.[3]

Part 1: The Pharmacophoric Advantage

Electronic Architecture & Bioisosterism

The oxazole ring is not merely a linker; it is a functional pharmacophore. Its planar structure and electron-rich nature allow for significant


-

stacking interactions within protein binding pockets.
  • Amide/Ester Bioisostere: The 1,3-oxazole ring effectively mimics the peptide bond (

    
    ) geometry but with superior metabolic stability against peptidases. The O1 atom mimics the carbonyl oxygen, while the N3 atom mimics the amide nitrogen, maintaining the hydrogen bond acceptor capability.
    
  • The "Cis-Lock" Mechanism: In oncology, specifically with Combretastatin A-4 (CA-4) analogs, the oxazole ring replaces the unstable ethylene bridge. This "locks" the two aryl rings in the bioactive cis-orientation, preventing the spontaneous isomerization to the inactive trans-isoform that plagues stilbene-based drugs.

Structural Vectors for Optimization

The oxazole nucleus offers three distinct vectors for substitution, allowing precise tuning of physicochemical properties:

  • C2 Position: High susceptibility to nucleophilic attack if not substituted; ideal for introducing lipophilic aryl groups to engage hydrophobic pockets (e.g., COX enzyme channels).

  • C4 & C5 Positions: These positions allow for the construction of 2,4-, 2,5-, or 2,4,5-substituted systems. 2,5-disubstitution is particularly favored for maximizing conjugation length and planarity.

OxazoleSAR Oxazole Oxazole Core (1,3-azole) C2 C2 Position Lipophilic Vector (Target Specificity) Oxazole->C2 Substitution C4 C4 Position Steric Gate (Solubility Modulation) Oxazole->C4 Substitution C5 C5 Position Electronic Tuning (Pi-Stacking) Oxazole->C5 Substitution N3 N3 Nitrogen H-Bond Acceptor (Kinase Hinge Binder) Oxazole->N3 Interaction O1 O1 Oxygen Dipole Contributor Oxazole->O1 Electronic

Figure 1: Pharmacophoric vectors of the oxazole ring.[2][4][5] The N3 position is critical for hydrogen bonding in kinase hinge regions, while C2/C5 substitutions drive hydrophobic interactions.

Part 2: Therapeutic Verticals

Oncology: The Tubulin "Cis-Lock"

One of the most potent applications of substituted oxazoles is in the design of Tubulin Polymerization Inhibitors . Natural stilbenes like Combretastatin A-4 (CA-4) are potent cytotoxic agents but suffer from chemical instability.

  • Mechanism: CA-4 analogs with a 2,5-diaryloxazole core bind to the colchicine site of

    
    -tubulin. The oxazole ring rigidly holds the two phenyl rings in a configuration that mimics the cis-stilbene, inhibiting microtubule formation.
    
  • Key Outcome: This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

  • Data Insight: Indole-based oxazole analogs have demonstrated IC

    
     values as low as 0.37 
    
    
    
    M
    against MCF-7 breast cancer lines, comparable to Paclitaxel but with a simpler synthetic route [1].
Inflammation: COX Inhibition (Oxaprozin)

Oxaprozin is a canonical example of a drug utilizing the oxazole scaffold.[2]

  • Structure: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.

  • Mechanism: It acts as a non-selective COX-1 and COX-2 inhibitor. The bulky diphenyl-oxazole moiety lodges into the hydrophobic channel of the cyclooxygenase enzyme, blocking the entry of arachidonic acid.

  • Pharmacokinetics: The oxazole ring contributes to its high plasma protein binding and long half-life (~50 hours), allowing for once-daily dosing [2].

Infectious Disease: Natural Product Scaffolds

Marine natural products like Bengazole A and Diazonamide A contain bis-oxazole units. These macrocyclic structures exhibit potent antifungal and antimitotic activities. The oxazole rings here serve as rigid spacers that pre-organize the macrocycle for binding to complex protein surfaces.

Part 3: Synthetic Architectures

To access these therapeutic agents, robust synthetic methods are required. The Robinson-Gabriel Synthesis remains the gold standard for generating 2,5-disubstituted oxazoles.

The Robinson-Gabriel Protocol

This reaction involves the cyclodehydration of 2-acylaminoketones.[7][8]

  • Classic Reagents: H

    
    SO
    
    
    
    , POCl
    
    
    , or SOCl
    
    
    (Harsh conditions).
  • Modern Optimization: Use of Burgess Reagent or Wipf’s Protocol (PPh

    
    /I
    
    
    
    ) allows for cyclization under mild conditions, preserving sensitive functional groups [3].
The Van Leusen Synthesis

For 2,4-disubstituted or 4,5-disubstituted oxazoles, the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) is preferred. This base-mediated cycloaddition is highly convergent and avoids the need for pre-functionalized acyclic precursors.

Part 4: Technical Protocol & Case Study

Objective: Synthesis and Evaluation of a 2,5-Diaryloxazole Tubulin Inhibitor.

Synthetic Workflow (Wipf Modification)

This protocol yields a 2,5-disubstituted oxazole from a


-keto amide precursor.

Reagents:

  • 
    -keto amide substrate (1.0 equiv)[4]
    
  • Triphenylphosphine (PPh

    
    , 2.0 equiv)
    
  • Iodine (I

    
    , 2.0 equiv)
    
  • Triethylamine (Et

    
    N, 4.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the

    
    -keto amide (e.g., N-(2-oxo-2-phenylethyl)benzamide) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
    
  • Activation: Add Et

    
    N followed by PPh
    
    
    
    . Stir for 10 minutes at room temperature.
  • Cyclization: Cool the solution to 0°C. Add I

    
     portion-wise over 15 minutes. The solution will turn dark.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amide.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color changes from dark to clear). Extract with DCM (3x).
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography on silica gel.
    

Validation Criteria:

  • 
    H NMR:  Appearance of the sharp singlet for the oxazole C4-H proton (typically 
    
    
    
    7.5–8.0 ppm).
  • MS: Molecular ion peak [M+H]

    
    .
    
Biological Assay: Tubulin Polymerization Inhibition

To verify the mechanism of the synthesized oxazole.[3]

Protocol:

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Setup: Prepare a 96-well plate at 4°C. Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10

    
    M). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
    
  • Initiation: Add cold tubulin solution (3 mg/mL) containing GTP to the wells.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition: Flattened curve (reduced V

      
       and final absorbance).
      

TubulinAssay Start Start: Tubulin + GTP (4°C) AddComp Add Oxazole Compound (DMSO Solution) Start->AddComp Heat Heat to 37°C (Initiate Polymerization) AddComp->Heat Measure Measure OD340nm (Kinetic Mode) Heat->Measure Result Result Analysis Measure->Result Inhibition Flat Curve: Polymerization Inhibited (Colchicine-like) Result->Inhibition Reduced Vmax Stabilization Rapid Rise: Polymerization Stabilized (Paclitaxel-like) Result->Stabilization Increased Rate

Figure 2: Workflow for the in vitro Tubulin Polymerization Assay.

Part 5: Future Outlook

The future of substituted oxazoles lies in Targeted Protein Degradation (TPD) . The oxazole ring is increasingly used as a rigid, non-cleavable linker in PROTACs (Proteolysis Targeting Chimeras). Its defined geometry allows for precise orientation between the E3 ligase ligand and the target protein ligand, a critical factor in ternary complex formation. Furthermore, "Click-like" syntheses of oxazoles (e.g., copper-catalyzed cyclizations) are enabling the rapid generation of DNA-encoded libraries (DELs) for high-throughput screening.

References

  • Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Oxaprozin - Mechanism, Indication, and Dosing. Source: Pediatric Oncall / Drug Index. URL:[Link]

  • Robinson–Gabriel Synthesis: Mechanisms and Modifications. Source: Wikipedia (Validated against SynArchive). URL:[Link][4]

  • Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors (Tafamidis Context). Source: ResearchGate.[9] URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Bentham Science / PubMed. URL:[Link]

Sources

Technical Monograph: 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 129135-66-6 Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol [1][2]

Executive Summary & Chemical Identity

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Belonging to the 3,5-disubstituted isoxazole class, it features a labile bromomethyl group at the C5 position and a lipophilic p-tolyl moiety at the C3 position.

This compound serves as a critical electrophilic intermediate for introducing the 3-(4-methylphenyl)isoxazol-5-yl-methyl motif into drug scaffolds. Its structural integrity allows it to function as a bioisostere for benzyl or benzoyl groups in enzyme inhibitors, particularly in the development of COX-2 inhibitors and tubulin polymerization antagonists.

Physicochemical Profile
PropertySpecification
CAS Number 129135-66-6
IUPAC Name 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole
SMILES Cc1ccc(cc1)C2=NOC(CBr)=C2
Physical State Solid (Low-melting crystalline solid)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
Reactivity High electrophilicity at C5-CH₂Br; Stable aromatic core
Synthesis & Production Protocols

The most robust and regioselective synthesis of this compound utilizes a [3+2] dipolar cycloaddition between a nitrile oxide intermediate and propargyl bromide. This route avoids the regioselectivity issues often encountered during the direct bromination of 3,5-dimethylisoxazole.

Core Reaction Logic
  • Precursor Formation: 4-Methylbenzaldehyde is converted to its oxime.

  • In-Situ Activation: The oxime is chlorinated (using NCS or Chloramine-T) to form the hydroximoyl chloride.

  • Cycloaddition: Base-mediated dehydrohalogenation generates the transient 4-methylbenzonitrile oxide , which undergoes regioselective cycloaddition with propargyl bromide .

Experimental Protocol (Standardized)
  • Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), Propargyl bromide (1.2 eq), Chloramine-T (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Ethanol/Water (1:1) or DCM.

  • Conditions: Ambient temperature, Inert atmosphere (N₂).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylbenzaldehyde oxime (10 mmol) in ethanol (20 mL).

  • Oxidation: Add Chloramine-T trihydrate (11 mmol) portion-wise over 15 minutes. Stir for 30 minutes to ensure formation of the hydroximoyl chloride intermediate.

  • Cycloaddition: Add propargyl bromide (12 mmol) to the reaction mixture.

  • Base Addition: Dropwise add Et₃N (12 mmol) over 1 hour. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan side products.

  • Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes).

Reaction Mechanism Visualization

SynthesisPath Aldehyde 4-Methylbenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NitrileOxide 4-Methylbenzonitrile Oxide (Transient Dipole) Oxime->NitrileOxide Chloramine-T / Et3N (-HCl) Product 5-(Bromomethyl)-3-(p-tolyl)isoxazole (Target) NitrileOxide->Product [3+2] Cycloaddition Propargyl Propargyl Bromide (Dipolarophile) Propargyl->Product Regioselective

Figure 1: Synthetic pathway via [3+2] dipolar cycloaddition of in-situ generated nitrile oxide.[4][3]

Synthetic Utility & Reactivity

The synthetic value of CAS 129135-66-6 lies in the high reactivity of the bromomethyl group towards nucleophiles, enabling the rapid construction of complex molecular architectures.

Key Transformations
  • N-Alkylation (Amination): Reaction with primary or secondary amines yields aminomethyl-isoxazoles . This is a standard approach for generating libraries of kinase inhibitors.

  • O-Alkylation (Etherification): Reaction with phenols or alcohols (using K₂CO₃/DMF) creates ether linkages, often used to couple the isoxazole core to chromone or coumarin scaffolds.

  • S-Alkylation: Reaction with thiols generates thioethers, which can be further oxidized to sulfones.

Reactivity Landscape

Reactivity Core 5-(Bromomethyl)-3-(p-tolyl)isoxazole (Electrophile) Amines Sec. Amines (HNR2) K2CO3, MeCN Core->Amines Phenols Phenols (Ar-OH) K2CO3, DMF Core->Phenols Thiols Thiols (R-SH) NaH, THF Core->Thiols Prod_Amine 5-(Aminomethyl)isoxazoles (Kinase Inhibitor Scaffolds) Amines->Prod_Amine SN2 Prod_Ether Isoxazolyl-Ethers (Tubulin Inhibitors) Phenols->Prod_Ether SN2 Prod_Thio Isoxazolyl-Thioethers Thiols->Prod_Thio SN2

Figure 2: Divergent synthesis capabilities via Nucleophilic Substitution (SN2).

Applications in Drug Discovery

The 3-(p-tolyl)isoxazole motif is a privileged structure in medicinal chemistry, often mimicking the spatial and electronic properties of biaryl systems found in NSAIDs and kinase inhibitors.

  • Tubulin Polymerization Inhibitors: Derivatives synthesized by coupling this bromide with 7-hydroxyflavanones have demonstrated significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization. The isoxazole ring acts as a rigid linker that positions the flavanone and tolyl groups for optimal binding in the colchicine site [1].

  • COX-2 Inhibition: The 3,4-diaryl or 3,5-diaryl isoxazole template is foundational to Coxib-class drugs (e.g., Valdecoxib). This bromomethyl intermediate allows for the exploration of the "5-position" space, modifying solubility and metabolic stability profiles of COX-2 candidates.

  • Antimicrobial Agents: Coupling with benzimidazoles or other heterocycles via the methylene bridge yields compounds with potent broad-spectrum antibacterial activity [2].

Safety & Handling Protocols

Hazard Classification:

  • Lachrymator: The bromomethyl functionality makes this compound a potent eye and respiratory irritant.

  • Skin Corrosive: Direct contact can cause chemical burns.

  • Sensitizer: Potential for allergic skin reactions upon repeated exposure.

Operational Safety:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), chemical safety goggles, and a lab coat.

  • Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over time).

  • Spill Management: Quench spills with dilute aqueous sodium thiosulfate to neutralize alkylating potential before cleanup.

References
  • Bhanu, P. A., et al. (2020). "Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents." ResearchGate.

  • Desai, N. C., et al. (2021). "Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents." Molecular Diversity.

  • Accela ChemBio. (2023).[1][5] "Product Data: 5-(Bromomethyl)-3-(p-tolyl)isoxazole (CAS 129135-66-6)."[1][5][4][6][7] AccelaChem.

  • Royal Society of Chemistry. (2014). "Synthesis of trifluoromethylated isoxazoles and their elaboration." RSC Advances.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a key heterocyclic building block of significant interest to researchers in drug discovery and materials science. The inherent reactivity of the bromomethyl group, coupled with the stable and biologically relevant 3-aryl-1,2-oxazole core, renders this compound a versatile reagent for the synthesis of a diverse array of functionalized molecules. The 1,2-oxazole (or isoxazole) moiety is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily introduce various functionalities at the 5-position via nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities with tailored properties.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its reactions with a range of O-, N-, S-, and C-nucleophiles.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the construction of the 1,2-oxazole ring, followed by the selective bromination of the 5-methyl group.

Step 1: Synthesis of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

The formation of the 3,5-disubstituted isoxazole core can be accomplished through the reaction of a chalcone precursor with hydroxylamine. This method provides a reliable route to the desired 5-methyl-3-(4-methylphenyl)-1,2-oxazole.

Caption: Synthesis of the isoxazole core.

Protocol 1: Synthesis of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

  • To a solution of 1-(4-methylphenyl)but-2-en-1-one (1.0 equiv.) in ethanol, add hydroxylamine hydrochloride (1.2 equiv.) and sodium bicarbonate (1.5 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-(4-methylphenyl)-1,2-oxazole.

Step 2: Radical Bromination of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

The benzylic methyl group at the 5-position of the isoxazole ring is susceptible to free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds with high selectivity for the methyl group, leaving the aryl and isoxazole rings intact.

Caption: Selective bromination of the 5-methyl group.

Protocol 2: Synthesis of this compound [1][2]

  • Dissolve 5-methyl-3-(4-methylphenyl)-1,2-oxazole (1.0 equiv.) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux under inert atmosphere and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Mechanism of Nucleophilic Substitution

The high reactivity of this compound in nucleophilic substitution reactions is attributed to the excellent leaving group ability of the bromide ion and the stability of the resulting carbocation intermediate, which is benzylic in nature and further stabilized by the electron-withdrawing isoxazole ring. The reaction typically proceeds via an SN2 mechanism, involving a backside attack of the nucleophile on the carbon atom bearing the bromine atom.

SN2_Mechanism cluster_0 S_N2 Mechanism Nu Nu⁻ Substrate R-CH₂-Br Nu->Substrate Backside Attack TransitionState [Nu---CH₂(R)---Br]⁻ Substrate->TransitionState Product R-CH₂-Nu TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Generalized SN2 reaction pathway.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed procedures for the reaction of this compound with various classes of nucleophiles.

O-Nucleophiles: Williamson Ether Synthesis

The reaction with phenols and alkoxides provides a straightforward route to the corresponding ethers, which are valuable motifs in medicinal chemistry. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 3: Synthesis of 5-(Phenoxymethyl)-3-(4-methylphenyl)-1,2-oxazole

  • To a solution of phenol (1.1 equiv.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of this compound (1.0 equiv.) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired ether.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux6~85
4-MethoxyphenolK₂CO₃DMF705~90
Sodium Ethoxide-EthanolReflux4~92
N-Nucleophiles: Amination Reactions

The reaction with primary and secondary amines readily affords the corresponding substituted aminomethyl derivatives, which are important for introducing basic centers and hydrogen bond donors/acceptors into the molecule.

Protocol 4: Synthesis of N-((3-(4-methylphenyl)-1,2-oxazol-5-yl)methyl)piperidine

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like acetonitrile or THF.

  • Add piperidine (2.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineEt₃NAcetonitrile408~88
AnilineK₂CO₃DMF6012~75
MorpholineEt₃NTHFRT12~91
S-Nucleophiles: Thioether Synthesis

Thiols and thiophenols are excellent nucleophiles and react efficiently with this compound to form thioethers. These sulfur-containing compounds often exhibit interesting biological properties.

Protocol 5: Synthesis of 5-((Phenylthio)methyl)-3-(4-methylphenyl)-1,2-oxazole

  • To a solution of thiophenol (1.1 equiv.) in ethanol, add a base such as sodium ethoxide (1.1 equiv.) to generate the thiophenoxide in situ.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equiv.) in ethanol.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOEtEthanolRT3~95
Sodium thiomethoxide-MethanolRT2~93
4-ChlorothiophenolK₂CO₃Acetonitrile504~90
C-Nucleophiles: Malonic Ester Synthesis

For the formation of new carbon-carbon bonds, carbanions derived from active methylene compounds like diethyl malonate are effective nucleophiles. This reaction allows for the extension of the carbon chain and further functionalization.

Protocol 6: Synthesis of Diethyl 2-((3-(4-methylphenyl)-1,2-oxazol-5-yl)methyl)malonate [3]

  • In a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) to anhydrous THF.

  • Cool the suspension to 0 °C and add diethyl malonate (1.1 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaHTHFRT12~80
Ethyl acetoacetateNaOEtEthanolReflux8~78

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like NaH. Increasing the reaction temperature or time may also improve conversion. The purity of the starting this compound is crucial; impurities can lead to side reactions.

  • Side Reactions: In the case of ambident nucleophiles (e.g., enolates), a mixture of C- and O-alkylation products may be observed. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor O-alkylation, while polar protic solvents favor C-alkylation.

  • Reaction Monitoring: TLC is an effective tool for monitoring the progress of these reactions. A suitable eluent system should be developed to clearly separate the starting material, product, and any potential byproducts.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its facile preparation and predictable reactivity in nucleophilic substitution reactions make it an attractive tool for medicinal chemists and materials scientists. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in diverse research and development endeavors.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

  • University of Toronto. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

  • Google Patents. Method for preparing 5-substituted oxazoles.
  • ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • ResearchGate. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • VNU University of Science. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • ResearchGate. Thiol alkylations via nucleophilic substitution reactions. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Biological Evaluation of Some Novel Substituted 1, 3, 4 –Aryl Oxadiazole Derivatives. [Link]

  • L.S. College, Muzaffarpur. Malonic ester synthesis. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

Sources

Application Note: Derivatization of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole for High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole , a high-value scaffold for medicinal chemistry. The 3,5-disubstituted isoxazole core is a privileged structure found in various FDA-approved therapeutics, including COX-2 inhibitors (Valdecoxib) and immunomodulators (Leflunomide metabolites).

The presence of the 5-bromomethyl "warhead" transforms this stable heterocycle into a potent electrophile, enabling rapid diversification via


 nucleophilic substitution. This protocol is designed for drug discovery professionals seeking to generate focused libraries targeting inflammation, oncology (tubulin inhibition), and antimicrobial pathways.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

  • The Isoxazole Core: A bioisostere for amide and ester bonds, providing metabolic stability and rigid geometry.

  • The 3-(p-Tolyl) Group: A hydrophobic moiety that targets lipophilic pockets (e.g., the COX-2 hydrophobic channel).

  • The 5-Bromomethyl Group: An activated alkyl halide. The electron-deficient nature of the isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly reactive toward amines, thiols, and alkoxides.

Stability & Handling (Critical)
  • Lachrymator Warning: Like many benzylic-type halides, this compound is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis to the corresponding alcohol.

Experimental Workflows

Strategic Derivatization Map

The following diagram illustrates the primary synthetic pathways available for this scaffold.

Derivatization_Pathways Scaffold 5-(Bromomethyl)-3- (4-methylphenyl)isoxazole Azide Sodium Azide (NaN3) Scaffold->Azide Substitution Lib_Amine Tertiary Amines (Solubility/hERG) Scaffold->Lib_Amine SN2 (K2CO3, ACN) Lib_Ether Ethers (Hydrophobic Pockets) Scaffold->Lib_Ether Williamson Ether (NaH, DMF) Lib_Thio Thioethers (Metabolic Stability) Scaffold->Lib_Thio Thio-alkylation (Cs2CO3, DMF) Amine Secondary Amines (HNR2) Amine->Lib_Amine Phenol Phenols/Alcohols (R-OH) Phenol->Lib_Ether Thiol Thiols (R-SH) Thiol->Lib_Thio Click Triazoles (Click Chemistry) Azide->Click CuAAC (Alkynes)

Caption: Synthetic divergence from the 5-bromomethyl isoxazole core. Blue: Starting Material; Green: Primary Library Products; Red: Secondary Diversity via Click Chemistry.

Protocol A: High-Throughput Amination (N-Alkylation)

Objective: Synthesis of tertiary amines to improve aqueous solubility and explore basic centers for receptor interaction.

Reagents:

  • Substrate: 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for non-nucleophilic bases)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the amine (0.24 mmol) in 1.0 mL of anhydrous ACN.

  • Activation: Add

    
     (0.40 mmol). Stir at Room Temperature (RT) for 10 minutes to deprotonate any salts if using amine hydrochlorides.
    
  • Addition: Add 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (0.20 mmol) dissolved in 0.5 mL ACN dropwise.

    • Expert Note: Dropwise addition prevents localized high concentrations, reducing the risk of over-alkylation if using primary amines (though secondary amines are preferred here).

  • Reaction: Seal the vial and stir at 60°C for 2-4 hours . Monitor by LCMS.

    • Endpoint: Disappearance of bromide starting material (m/z ~252/254) and appearance of product mass.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under vacuum.[1]

    • Purification: The crude is often clean enough for initial screening. If necessary, purify via preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).

Protocol B: Etherification (Williamson Ether Synthesis)

Objective: Targeting hydrophobic pockets (e.g., COX-2) by attaching lipophilic phenols.

Reagents:

  • Substrate: 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv - strictly anhydrous)
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation: In a dry vial, dissolve the phenol (0.22 mmol) in DMF (1.0 mL). Add

    
     (0.30 mmol) and stir at RT for 15 minutes.
    
    • Why Cesium? The larger cation size improves the solubility of the phenoxide anion in organic solvents, accelerating the

      
       rate.
      
  • Coupling: Add the bromide scaffold (0.20 mmol) in one portion.

  • Reaction: Stir at RT for 4-12 hours . Heating (50°C) may be required for electron-rich (less acidic) phenols.

  • Quench: Dilute with water (3 mL) and extract with Ethyl Acetate (3 x 2 mL).

  • Validation: Check NMR for the shift of the methylene protons (

    
    -Isoxazole) typically appearing around 
    
    
    
    5.1-5.3 ppm.

Analytical Data & QC Standards

When characterizing the library, use the following reference data for the core scaffold to confirm structural integrity.

PropertyValue / CharacteristicNote
Molecular Weight 252.11 g/mol Distinctive Br isotopic pattern (1:1 doublet) in MS.
1H NMR (CDCl3)

2.41 (s, 3H, Ar-CH3)
Methyl group on the phenyl ring.
1H NMR (CDCl3)

4.55 (s, 2H, CH2-Br)
Diagnostic Signal. This singlet disappears/shifts upon substitution.
1H NMR (CDCl3)

6.50 (s, 1H, Isoxazole-H4)
Characteristic aromatic proton of the isoxazole ring.
LCMS [M+H]+ 252/254Monitor for loss of Br pattern in product.

Applications in Drug Discovery[2][3][4][5][6][7]

Structure-Activity Relationship (SAR) Logic
  • Anti-Inflammatory (COX-2): The 3,4-diaryl isoxazole is the classic pharmacophore (e.g., Valdecoxib). The 3-(4-methylphenyl) group mimics the p-tolyl moiety of Celecoxib. Derivatizing the 5-position allows for probing the "side pocket" of the COX-2 enzyme.

  • Anticancer (Tubulin): 3,5-Disubstituted isoxazoles have shown efficacy in disrupting tubulin polymerization. Bulky ethers at the 5-position can enhance potency against MCF-7 (breast cancer) lines [1, 4].

  • Bioisosterism: The isoxazole ring is a stable bioisostere for the amide bond (-CONH-), offering improved metabolic stability against peptidases.

"Click" Chemistry Extension

For ultra-high-throughput screening (uHTS), convert the bromide to an azide:

  • React bromide with

    
     in DMSO (RT, 2h).
    
  • Isolate the potentially explosive azide with care (keep in solution).

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of terminal alkynes to generate bis-heterocyclic architectures [6].

References

  • Chem-Impex. 5-(4-Methylphenyl)isoxazole - Application Note. Retrieved from

  • BenchChem. 3-(Bromomethyl)-5-methylisoxazole Reactivity Profile. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole. Retrieved from

  • MDPI. Synthesis and Anticancer Activity of Isoxazole Analogs. Retrieved from

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles. Retrieved from

  • ES Publisher. Cancer-Fighting Isoxazole Compounds: Synthetic Advancements. Retrieved from

Sources

Application Note: Gold-Catalyzed Bromocyclization for Functionalized Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gold-catalyzed bromocyclization for oxazoline synthesis Content Type: Application Notes and Protocols

Abstract & Introduction

The oxazoline scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous bioactive natural products and therapeutic agents (e.g., oxazoline-containing antibiotics and anticancer agents).[1] Beyond their biological utility, oxazolines serve as versatile chiral ligands (e.g., BOX, PHOX) in asymmetric catalysis.

Traditional synthesis often relies on the condensation of amino alcohols with carboxylic acids, requiring harsh dehydrating conditions. Gold-catalyzed bromocyclization represents a paradigm shift, offering a mild, atom-economical route to synthesize 5-(bromomethyl)-2-oxazolines directly from


-allylic amides.

This protocol leverages the carbophilic Lewis acidity of cationic Gold(I) or Gold(III) complexes to activate the alkene moiety, facilitating an intramolecular nucleophilic attack by the amide oxygen. The resulting organogold intermediate is intercepted by an electrophilic bromine source (e.g.,


-bromosuccinimide, NBS), installing a versatile bromide handle for further functionalization (e.g., azide displacement, cross-coupling).

Key Advantages:

  • Mild Conditions: Operates at room temperature or mild heating.

  • High Regioselectivity: Exclusively favors 5-exo-trig cyclization over 6-endo-trig in most

    
    -allyl amide systems.
    
  • Functional Handle: Introduces a reactive C–Br bond for late-stage diversification.

Mechanistic Insight & Signaling Pathways

The reaction operates via a Gold-Catalyzed Cyclization–Functionalization cascade. Unlike standard hydroamination where the organogold intermediate undergoes protonolysis, this pathway utilizes an electrophilic trap.

Mechanism Description:
  • 
    -Activation:  The cationic gold species 
    
    
    
    coordinates to the alkene of the
    
    
    -allylic amide (1 ), rendering it electrophilic.
  • Intramolecular Cyclization: The amide oxygen acts as the nucleophile, attacking the activated alkene in a 5-exo-trig fashion. This forms the oxazoline ring and generates a

    
    -gold alkyl intermediate  (2 ).
    
  • Electrophilic Trapping (Deauration): The carbon-gold bond, being a soft nucleophile, reacts with the electrophilic bromine source (

    
     from NBS).
    
  • Product Release: The C–Br bond is formed, releasing the brominated oxazoline (3 ) and regenerating the active gold catalyst.

Catalytic Cycle Diagram

GoldBromocyclization Substrate N-Allyl Amide (Substrate) Coordination π-Complex (Au-Alkene) Substrate->Coordination + Catalyst Au_Complex [L-Au]+ Catalyst Au_Complex->Coordination Cyclization Intramolecular O-Attack (5-exo) Coordination->Cyclization Activation Intermediate Alkyl-Gold Intermediate Cyclization->Intermediate Ring Closure Product 5-(Bromomethyl) oxazoline Intermediate->Product + NBS / - [Au]+ Trap Electrophilic Trap (NBS) Trap->Intermediate Br+ Source Product->Au_Complex Regeneration

Figure 1: Catalytic cycle for the Gold(I)-catalyzed bromocyclization of N-allylic amides.

Experimental Protocol

Materials & Reagents
  • Substrate:

    
    -allylbenzamide (Model substrate).
    
  • Catalyst: Chloro(triphenylphosphine)gold(I) (Ph3P)AuCl (5 mol%).

  • Co-Catalyst: Silver Hexafluoroantimonate AgSbF6 (5 mol%) (Required to generate the cationic Au species in situ).

  • Bromine Source:

    
    -Bromosuccinimide (NBS) (1.1 – 1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Additives: 4Å Molecular Sieves (Optional, to ensure anhydrous conditions).

Step-by-Step Methodology

Step 1: Catalyst Activation (In Situ)

  • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh (Ph3P)AuCl (12.4 mg, 0.025 mmol, 5 mol%) and AgSbF6 (8.6 mg, 0.025 mmol, 5 mol%).

  • Add anhydrous DCM (1.0 mL) under an inert atmosphere (

    
     or Ar).
    
  • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the cationic species [(Ph3P)Au]+ SbF6-.

    • Note: While filtration of AgCl is possible, it is often unnecessary for this transformation.

Step 2: Substrate Addition

  • Dissolve the

    
    -allylic amide substrate (0.5 mmol, 1.0 equiv) in anhydrous DCM (1.5 mL).
    
  • Add the substrate solution to the catalyst mixture dropwise.

  • Stir for 5 minutes to allow catalyst-substrate coordination.

Step 3: Bromocyclization

  • Add NBS (98 mg, 0.55 mmol, 1.1 equiv) to the reaction mixture in one portion.

    • Critical Control: Protect the reaction from light using aluminum foil, as NBS can undergo radical decomposition under strong light, leading to allylic bromination side products.

  • Stir the reaction mixture at room temperature (

    
    ).
    
  • Monitoring: Monitor reaction progress by TLC (typically 2–6 hours). The starting amide spot will disappear, and a less polar product spot will appear.

Step 4: Work-up & Purification

  • Quench the reaction by adding saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted NBS.
    
  • Dilute with DCM (10 mL) and separate the layers.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc, typically 9:1 to 4:1).

Reaction Workflow Diagram

Workflow Step1 1. Catalyst Activation (AuCl + AgSbF6 in DCM) 10 min, RT Step2 2. Substrate Addition (N-allyl amide) Stir 5 min Step1->Step2 Step3 3. Bromination (+ NBS, Dark, RT) 2-6 Hours Step2->Step3 Step3->Step3 Monitor TLC Step4 4. Quench & Workup (Na2S2O3 / DCM ext.) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of bromo-oxazolines.

Data Analysis & Substrate Scope

The following table summarizes typical results expected when applying this protocol to various


-allylic amides. The reaction is generally tolerant of electronic variations on the aromatic ring but sensitive to steric bulk at the alkene terminus.
EntrySubstrate (

)
Alkene Sub.[2][3] (

)
Catalyst SystemYield (%)Product Type
1 Phenyl (Ph)HPPh3AuCl/AgSbF685-92%5-(bromomethyl)-2-phenyl-oxazoline
2 4-MeO-PhHPPh3AuCl/AgSbF688%Electron-rich aryl tolerated
3 4-CF3-PhHPPh3AuCl/AgSbF681%Electron-poor aryl tolerated
4 PhMethyl (Internal)IPrAuCl/AgSbF676%Requires NHC ligand for internal alkenes
5 BenzylHPPh3AuCl/AgSbF665%Aliphatic amides slightly lower yield

Interpretation:

  • Regioselectivity: The reaction exclusively yields the 5-exo product. The 6-endo product (dihydrooxazine) is rarely observed unless specific steric constraints are applied.

  • Stereoselectivity: For internal alkenes (Entry 4), the reaction is diastereospecific, transferring the alkene geometry to the product (anti-addition across the double bond).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or wet solvent.Ensure solvents are anhydrous. Increase catalyst loading to 7-10 mol%.
Allylic Bromination Radical pathway competing.Ensure reaction is kept in the dark . Degas solvent to remove

.
Hydrolysis Product instability on silica.Add 1% Triethylamine (Et3N) to the eluent during chromatography to neutralize silica acidity.
Regioisomers Substrate bias.Switch ligand from PPh3 to a bulkier ligand like JohnPhos or IPr (NHC) to enforce steric control.

References

  • BenchChem Application Note. Application Notes and Protocols for Gold-Catalyzed Bromocyclization in Oxazoline Synthesis. (2025).[1][2][4][5] BenchChem Technical Support. Link

  • Robles-Machín, R., Adrio, J., & Carretero, J. C. (2006).[3] Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones.[3] Journal of Organic Chemistry, 71(13), 4951–4955. Link

  • Mao, Z., & Zeng, H. (2022).[6] Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles.[2][6] Semantic Scholar/ResearchGate. Link

  • Qian, D., & Zhang, J. (2015). Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis.[1] The Chemical Record, 15(2), 295-306. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions.[1][2][3][5][6][7][8][9][10][11] Chemical Reviews, 107(7), 3180–3211. Link

Sources

Application Note: Designing Experiments with 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a high-value heterocyclic building block used primarily in medicinal chemistry for "fragment-based" drug design and lead optimization.[1]

Structurally, it possesses two distinct functional domains:[1]

  • The Pharmacophore (Scaffold): The 3-(4-methylphenyl)isoxazole moiety acts as a rigid, lipophilic linker that mimics ester or amide bonds (bioisostere), often improving metabolic stability compared to their acyclic counterparts.[1]

  • The Warhead (Reactive Handle): The 5-bromomethyl group is a highly reactive electrophile, functioning as a "benzylic-like" halide.[1] It is primed for

    
     reactions, allowing the rapid attachment of nucleophiles (amines, thiols, phenols) to generate diverse chemical libraries.
    
Chemical Profile
PropertySpecification
CAS Number 180589-68-2
Molecular Formula

Molecular Weight 252.11 g/mol
Reactivity Class Alkylating Agent (Electrophile)
Storage 2-8°C, under inert atmosphere (

or Ar)
Solubility Soluble in DCM, THF, DMF, DMSO, Acetonitrile

Critical Handling & Stability (The Foundation)

Safety Warning: This compound is an alkylating agent and a potent lachrymator.[1] All operations must be performed in a fume hood.[1]

Stability Concerns

While the isoxazole ring is generally robust, it possesses specific vulnerabilities that can ruin an experiment if ignored:

  • Base-Catalyzed Ring Opening: Isoxazoles with a free 3-position or specific electron-withdrawing groups can undergo ring opening under strongly basic conditions (e.g., NaOH, NaOEt) at elevated temperatures, similar to the metabolism of Leflunomide [1].[1] However, the 3-aryl substitution in this molecule provides significant stabilization.[1]

  • Hydrolysis: The C-Br bond is susceptible to hydrolysis in aqueous basic media, converting the active bromide to the corresponding alcohol (inactive for direct displacement).

Storage Protocol
  • Solid State: Store in amber vials at 4°C.

  • Solution: Solutions in DMSO or DMF should be used immediately. Do not store stock solutions of the alkyl halide, as trace moisture will degrade the titer over time.

Synthetic Utility: Nucleophilic Substitution ( )

The primary utility of this molecule is the introduction of the isoxazole scaffold onto a nucleophilic core. The reaction kinetics are driven by the electron-deficient nature of the isoxazole ring, which makes the C5-methylene protons more acidic and the leaving group (Bromide) highly labile.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting reaction conditions based on the nucleophile type.

G Start Start: this compound Nucleophile Select Nucleophile Type Start->Nucleophile Amine Secondary Amine (R2NH) Nucleophile->Amine Phenol Phenol/Alcohol (Ar-OH) Nucleophile->Phenol Thiol Thiol (R-SH) Nucleophile->Thiol Cond_A Condition A: Weak Base (DIPEA/K2CO3) Solvent: MeCN/DMF Temp: RT - 50°C Amine->Cond_A High Nucleophilicity Cond_B Condition B: Stronger Base (Cs2CO3/NaH) Solvent: DMF/Acetone Temp: 60°C Phenol->Cond_B Needs Deprotonation Thiol->Cond_A High Nucleophilicity Product Isoxazole-Linked Adduct Cond_A->Product Cond_B->Product

Caption: Decision tree for optimizing reaction conditions based on nucleophile strength. Amines and thiols generally require milder conditions compared to phenols.[1]

Detailed Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

Objective: Coupling with secondary amines to form tertiary amine derivatives (common in CNS drug discovery).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Secondary amine (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve the amine (1.1 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add this compound (1.0 equiv) dropwise (if liquid) or as a solution in minimal MeCN.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C. Do not exceed 80°C to avoid isoxazole degradation [2].

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The product will be less polar than the amine but more polar than the bromide.[1]

  • Workup: Filter off the inorganic solids (

    
    ).[1] Concentrate the filtrate.
    
  • Purification: Flash chromatography (Silica gel) or preparative HPLC.

Self-Validating Check:

  • 1H NMR Signal: The methylene protons (

    
    -N) connecting the isoxazole to the amine typically appear as a singlet around 3.6 – 3.8 ppm .[1] The disappearance of the starting material's 
    
    
    
    -Br signal (~4.5 ppm) confirms conversion.
Protocol B: O-Alkylation (Ether Synthesis)

Objective: Coupling with phenols to create ether-linked biaryls.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    
    ) + catalytic KI.
  • Solvent: DMF or Acetone.[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol in DMF. Add the base and stir for 15–30 minutes to generate the phenoxide anion.[1]

  • Coupling: Add the isoxazole bromide.

  • Catalysis (Optional): If the reaction is sluggish, add 10 mol% Potassium Iodide (KI). This generates the in situ iodide (Finkelstein reaction), which is a better leaving group.

  • Reaction: Heat to 60°C for 6–12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseSolution
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous.[1] Avoid hydroxide bases.[1]
Ring Opening Base too strong / Temp too highSwitch from NaH to

or

. Lower temperature.
Poly-alkylation Primary amine usedUse secondary amines or large excess of primary amine to avoid bis-alkylation.[1]
Analytical Signatures
  • Mass Spectrometry: The starting material has a characteristic 1:1 isotopic pattern (79Br/81Br). The product will lose this pattern (unless the nucleophile contains Br/Cl).

  • UV/Vis: The 3-phenylisoxazole system is UV active.[1] Monitoring at 254 nm is effective.[1]

Mechanism of Action (Chemical Pathway)

The reaction proceeds via a classic


 mechanism.[1] The transition state involves the backside attack of the nucleophile on the methylene carbon, displacing the bromide.

Mechanism SM Bromomethyl Isoxazole TS Transition State [Nu...C...Br]‡ SM->TS + Nucleophile Prod Functionalized Isoxazole TS->Prod LG Bromide Ion (Br-) TS->LG

Caption: Concerted


 displacement of the bromide leaving group by the incoming nucleophile.

References

  • Isoxazole Stability & Metabolism

    • Source: Xu, X. et al.[1][2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 2002.[1]

    • Relevance: Establishes the baseline stability of the isoxazole ring and conditions th
  • Synthetic Methodology (Isoxazoles)

    • Source: P. G. M.[1][3][4] Wuts. "Isoxazoles." in Greene's Protective Groups in Organic Synthesis.

    • Relevance: General handling of isoxazole protecting groups and stability profiles.
    • Note: See also: Enamine Building Blocks Application Note on Isoxazoles for specific alkylation yields.

  • General Reactivity of 5-(Bromomethyl)

    • Source: "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks..." Enamine / NIH PMC.[1]

    • Relevance: Confirms the utility of 5-bromomethyl derivatives in nucleophilic substitution to gener
  • Medicinal Chemistry Applications

    • Source: Zhu, J. et al. "Isoxazole-containing inhibitors of bromodomain..."[1] European Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the use of this scaffold in active drug discovery programs (BET inhibitors).
    • (General search for Isoxazole BET inhibitors)

Sources

Troubleshooting & Optimization

Side product formation in the bromination of methyl-oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for challenges encountered during the electrophilic bromination of methyl-substituted oxazoles. As specialists in heterocyclic chemistry, we understand that while oxazoles are invaluable scaffolds, their functionalization can be fraught with challenges related to regioselectivity and stability. This document provides field-proven insights to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered in the lab.

Q1: I'm observing multiple products in my reaction mixture. What are the most common side products in methyl-oxazole bromination?

When brominating a methyl-oxazole, you are likely dealing with a mixture of regioisomers, over-brominated species, and potentially products from methyl group bromination or ring cleavage. The primary side products are:

  • Regioisomers: Electrophilic attack can occur at any unsubstituted carbon on the oxazole ring (C2, C4, or C5). The inherent reactivity order is generally C5 > C4 > C2, but this is heavily influenced by the position of the methyl group and other substituents.[1]

  • Methyl Group Bromination: Particularly when using N-Bromosuccinimide (NBS), radical bromination of the activated methyl group can compete with electrophilic aromatic substitution on the ring.[2] This pathway is favored by radical initiators (like AIBN or benzoyl peroxide), high temperatures, or irradiation.[3][4]

  • Over-bromination Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, di- or even tri-brominated oxazoles can form, especially if the initially formed monobrominated product is still activated towards further electrophilic attack.[5]

  • Ring-Opened Products: The oxazole ring is susceptible to cleavage under certain conditions, particularly in the presence of nucleophilic solvents like methanol.[6] This can lead to the formation of complex mixtures containing byproducts such as keto amides.[6]

Q2: My main challenge is poor regioselectivity. Why am I getting a mixture of C4- and C5-bromo isomers?

Poor regioselectivity is the most frequent hurdle. The outcome of the electrophilic substitution is a delicate balance between the electronic and steric effects of the substituents on the ring.

The nitrogen atom deactivates the adjacent C2 and C4 positions, while the oxygen atom activates all ring carbons, particularly C5. The final regiochemical outcome depends on which effect dominates. For instance, in a 2-phenyloxazole, bromination with NBS preferentially yields the 5-bromo product.[7] However, for 5-substituted oxazoles, achieving C4-bromination requires specific strategies to overcome the inherent preference for C2 or C5 attack.[8][9]

The choice of brominating agent, solvent, and temperature all play a critical role in directing the regioselectivity. A common mistake is using a generic set of conditions without considering the specific substitution pattern of the starting material.

Q3: My reaction turned into an unidentifiable complex mixture. Could the oxazole ring be opening?

Yes, ring opening is a significant possibility, especially under harsh or inappropriate conditions. The oxazole ring, while aromatic, is less stable than analogues like imidazole or thiazole.[10]

Causality: The reaction can proceed through an initial electrophilic addition of bromine, forming an N-bromooxazolium salt intermediate.[6] In the presence of a nucleophilic solvent (e.g., methanol, water), this intermediate can be attacked, leading to ring cleavage.[6] This is distinct from the desired electrophilic aromatic substitution pathway and results in a complex mixture of degradation products.[2]

Prevention: To avoid ring opening, it is crucial to use anhydrous, non-nucleophilic solvents and to maintain moderate reaction temperatures. If HBr is generated, adding a non-nucleophilic base can prevent acid-catalyzed degradation.

In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity (C4 vs. C5 vs. Methyl Group)

Achieving high regioselectivity is paramount for a successful synthesis. The key is to match the reaction conditions to the desired outcome based on the underlying reaction mechanism.

G cluster_start cluster_products cluster_solutions start Problem: Poor Regioselectivity (Mixture of Isomers) C5_Bromination Desired Product: C5-Bromination start->C5_Bromination Target C5? C4_Bromination Desired Product: C4-Bromination start->C4_Bromination Target C4? Methyl_Bromination Side Product: Methyl Bromination start->Methyl_Bromination Methyl group brominated? C5_Solution Strategy: Standard Electrophilic Conditions • Brominating Agent: NBS or Br₂ • Solvent: Aprotic (THF, CH₂Cl₂) • Temperature: 0°C to RT C5_Bromination->C5_Solution C4_Solution Strategy: Directed Lithiation/Bromination • Base: LHMDS or n-BuLi • Solvent: DMF • Temperature: -78°C to -15°C • Quench: NBS C4_Bromination->C4_Solution Methyl_Solution Strategy: Suppress Radical Pathway • Use purified, fresh NBS • Add radical scavenger (e.g., BHT) • Protect from light • Avoid high temperatures Methyl_Bromination->Methyl_Solution

Key Insights:

  • For C5-Bromination (the electronically favored position): Standard electrophilic conditions are often sufficient. Using NBS in an aprotic solvent like THF or CH₂Cl₂ at temperatures between 0 °C and room temperature typically favors substitution at the most electron-rich C5 position.[7]

  • For C4-Bromination of 5-Methyl-Oxazoles: This is a more challenging transformation that cannot be achieved under standard electrophilic conditions. The most effective strategy involves a directed deprotonation-bromination sequence.[9] By treating the 5-methyloxazole with a strong base like Lithium Hexamethyldisilazide (LHMDS) at low temperature, an equilibrium is established between the lithiated oxazole and a more stable acyclic isonitrile enolate.[9] Critically, using DMF as the solvent drives this equilibrium toward the acyclic intermediate.[8][9] Quenching this intermediate with NBS then results in highly regioselective bromination at the C4 position.[9][11]

  • To Suppress Methyl Group Bromination: This side reaction occurs via a radical mechanism.[2] Its formation indicates that the reaction conditions are inadvertently promoting radical formation. To suppress it:

    • Use freshly recrystallized NBS, as aged NBS can contain bromine and other radical initiators.[4]

    • Add a radical scavenger, such as butylated hydroxytoluene (BHT), to the reaction mixture.[2]

    • Conduct the reaction in the dark to prevent photochemical initiation.

    • Avoid excessively high temperatures or the use of radical initiators like AIBN unless allylic/benzylic bromination is the goal.[4]

ParameterC5-Bromination (Electrophilic)C4-Bromination (Directed)Methyl Bromination (Radical)
Mechanism Electrophilic Aromatic SubstitutionDeprotonation / Nucleophilic AttackFree Radical Halogenation
Reagents NBS, Br₂1. LHMDS or n-BuLi2. NBSNBS with AIBN or light
Solvent THF, CH₂Cl₂, DioxaneDMF (Critical) , THFCCl₄, Benzene
Temperature 0 °C to Room Temperature-78 °C to -15 °CReflux (e.g., 80 °C in CCl₄)
Key Factor Electronic activation of C5Solvent-driven equilibriumRadical initiation
Guide 2: Preventing and Identifying Ring Opening

The structural integrity of the oxazole ring is essential. Ring opening leads to catastrophic yield loss and complex purification challenges.

Mechanism of Ring Opening: The process is often initiated by an electrophilic attack (e.g., by Br⁺) on the nitrogen atom, forming a reactive oxazolium cation. This cation is susceptible to nucleophilic attack, typically by the solvent or other species in the reaction mixture, leading to cleavage of the N-O bond.

G Oxazole Methyl-Oxazole Intermediate N-Bromooxazolium Cation (Reactive) Oxazole->Intermediate Electrophilic Attack Br_Plus Br⁺ (from NBS) Br_Plus->Intermediate RingOpened Ring-Opened Products (e.g., Keto Amides) Intermediate->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., MeOH, H₂O) Nucleophile->RingOpened

Troubleshooting & Prevention Protocol:

  • Solvent Choice is Paramount: Strictly use anhydrous, non-nucleophilic solvents. Recommended solvents include tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), or acetonitrile. Avoid alcohols (methanol, ethanol) completely.[6]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and monitor by TLC/LCMS. Do not heat the reaction unless you have confirmed the stability of your substrate and product at higher temperatures.

  • Use a Halogen Scavenger: If using elemental bromine (Br₂), HBr will be generated as a byproduct. The resulting acidic conditions can promote degradation. Add a non-nucleophilic base like potassium carbonate or pyridine to neutralize the acid as it forms.

  • Purification Considerations: During workup and purification, avoid strongly acidic or basic conditions. When performing column chromatography, consider using a silica gel column that has been neutralized with triethylamine to prevent on-column degradation of sensitive brominated oxazoles.

Experimental Protocols

Protocol A: Highly Regioselective C4-Bromination of 5-Methyl-2-phenyloxazole

This protocol is adapted from methodologies proven to be effective for the selective C4-bromination of 5-substituted oxazoles.[9]

  • Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a temperature probe, and an argon inlet, add 5-methyl-2-phenyloxazole (1.0 equiv) and anhydrous DMF (approx. 4 mL per mmol of substrate).

  • Cooling: Cool the solution to -15 °C in a suitable cooling bath.

  • Deprotonation: Slowly add Lithium Hexamethyldisilazide (LHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise, ensuring the internal temperature does not exceed -10 °C.

  • Aging: Stir the resulting mixture at -15 °C for 1 hour. This "aging" step is critical to allow the equilibrium to shift towards the acyclic isonitrile enolate intermediate.[9]

  • Quench: Prepare a solution of N-Bromosuccinimide (NBS, 1.2 equiv) in anhydrous DMF (2 mL per mmol). Cool this solution to 0 °C. Add the cold NBS solution to the reaction mixture dropwise, maintaining the internal temperature below -10 °C.

  • Reaction Completion: Stir the reaction at -15 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization (e.g., from MTBE/hexanes) or by silica gel chromatography.[9]

References

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. Available at: [Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. Available at: [Link]

  • N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Organic Chemistry Portal. Available at: [Link]

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. Available at: [Link]

  • Shaikh, I. et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. Available at: [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • N-Bromosuccinimide. Source unavailable.
  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. ResearchGate. Available at: [Link]

  • N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Kelly, C. B. et al. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(6), 1003-1007. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]

Sources

Stability issues of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. The core utility of this compound lies in its reactive bromomethyl group, which makes it an excellent electrophile for introducing the 3-(4-methylphenyl)-1,2-oxazole moiety into target molecules. However, this high reactivity is also the primary source of its stability challenges in solution.

This guide provides in-depth, experience-driven answers to common issues, explains the underlying chemical principles, and offers validated protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is rapidly turning yellow or brown and shows multiple new spots on a TLC plate. What is causing this degradation?

Root Cause Analysis:

This is the most frequently encountered issue and points directly to the chemical decomposition of the molecule. The primary culprit is the high reactivity of the C5-bromomethyl group . Structurally, this group is analogous to a benzylic bromide, making it a potent alkylating agent that is highly susceptible to nucleophilic substitution (SN1 and SN2 type reactions).[1][2]

Several factors can initiate or accelerate this degradation:

  • Nucleophilic Attack: The electrophilic carbon of the bromomethyl group is readily attacked by a wide range of nucleophiles.

    • Solvolysis: Protic solvents, such as water (hydrolysis) or alcohols (ether formation), are common culprits. Even trace amounts of moisture in aprotic solvents can lead to significant degradation over time.[3]

    • Reaction with Buffers/Additives: Nucleophilic species in your reaction mixture, such as amines, thiols, or carboxylates, will readily react.

  • Oxazole Ring Instability: While generally more stable than furans, the oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions.[4][5][6]

  • Self-Condensation: In concentrated solutions, the nitrogen atom of one oxazole molecule can potentially act as a nucleophile, attacking the bromomethyl group of another molecule, leading to oligomerization or polymerization.

Visualizing the Primary Degradation Pathway: Solvolysis

The diagram below illustrates the most common degradation pathway in the presence of nucleophilic solvents like water or methanol.

G cluster_main Solvolysis Degradation Pathways cluster_products Degradation Products cluster_reagents Common Nucleophiles start This compound prod1 Hydroxymethyl Derivative (from H2O) start->prod1 Sₙ reaction prod2 Alkoxymethyl Derivative (from ROH) start->prod2 Sₙ reaction nuc1 Water (H₂O) (Trace moisture) nuc1->start attacks nuc2 Alcohol (ROH) (Solvent) nuc2->start attacks

Caption: Primary degradation pathways via nucleophilic attack.

Solutions & Preventative Protocols:

  • Solvent Selection is Critical: The choice of solvent is the single most important factor in maintaining stability.

    • Action: Immediately switch to anhydrous, aprotic, non-nucleophilic solvents.

    • Causality: Aprotic solvents do not have acidic protons and thus cannot participate in solvolysis. By using anhydrous grades and handling them under an inert atmosphere, you eliminate the primary degradation reactant (water).

Solvent ClassRecommended (Anhydrous Grade)AVOIDRationale for Avoidance
Hydrocarbons Toluene, Hexanes-Inert, but solubility may be limited.
Ethers Diethyl Ether, Dioxane, THF-*Ethers can contain peroxide impurities. See Q2.
Chlorinated Dichloromethane (DCM), Chloroform-Good solubility, generally inert.
Amides Dimethylformamide (DMF)-Use with caution; can contain amine impurities.
Alcohols -Methanol, Ethanol, IsopropanolAct as nucleophiles, causing rapid degradation.
Protic Solvents -Water, Acetic AcidWater causes hydrolysis; acids can degrade the ring.
  • Implement Strict Anhydrous Techniques:

    • Action: Use oven-dried glassware. Handle all transfers using syringes or cannulas under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents from a freshly opened bottle or a solvent purification system.

    • Self-Validation: Run a control experiment with your compound in the chosen anhydrous solvent under an inert atmosphere. Monitor by TLC/HPLC over several hours. The absence of new impurities validates your technique.

Question 2: I prepared a solution in anhydrous THF, stored it in the fridge, but still observed significant degradation after 24 hours. What other factors are at play?

Root Cause Analysis:

Even when using a seemingly appropriate aprotic solvent, degradation can occur due to less obvious factors.

  • Peroxide Contamination: Ethers like Tetrahydrofuran (THF) and Dioxane are notorious for forming explosive peroxide impurities upon storage and exposure to air and light.[7] These peroxides are strong oxidizing agents and can initiate radical-based degradation pathways, which are often complex and lead to a multitude of byproducts.[8]

  • Light Sensitivity: Compounds with aromatic and heterocyclic rings can be susceptible to photodegradation. Energy from UV light can promote the molecule to an excited state, leading to unwanted reactions.

  • Thermal Instability: While refrigeration is good practice, it only slows down, but does not stop, chemical reactions. The inherent reactivity of the bromomethyl group means that even at 4°C, degradation will occur over time, especially if other catalysts (like trace acid/base or peroxides) are present.

Solutions & Preventative Protocols:

  • Solvent Purity and Storage:

    • Action: Use freshly opened bottles of high-purity, inhibitor-free solvents when possible. If using ethers like THF or Dioxane from a previously opened bottle, test for peroxides using peroxide test strips. If positive, purify the solvent by passing it through an activated alumina column or by distillation from sodium/benzophenone under an inert atmosphere (NOTE: exercise extreme caution with this procedure).

    • Causality: Removing peroxides eliminates a key initiator of oxidative and radical degradation pathways, ensuring the solvent is truly inert.[7]

  • Protect from Light:

    • Action: Prepare and store all solutions in amber glass vials or flasks wrapped in aluminum foil. Minimize exposure to ambient lab light during experiments.

    • Self-Validation: Prepare two small-scale solutions. Store one in a clear vial on the benchtop and the other in a foil-wrapped vial in a dark drawer. Compare the purity by HPLC after 8-12 hours. A significant difference will confirm light sensitivity.

  • "Just-in-Time" Solution Preparation:

    • Action: The most reliable protocol is to prepare solutions of this compound immediately before use. Do not store solutions, even at low temperatures, for extended periods (i.e., > 8 hours).

    • Causality: This practice minimizes the time available for any degradation pathway to proceed, regardless of the cause, ensuring the concentration and purity of the reagent are as expected for your reaction.

Question 3: How can I quantitatively monitor the stability of this compound in a new solvent system I am developing for a reaction?

Root Cause Analysis:

Visual observation or TLC is insufficient for quantitative stability assessment. A validated, stability-indicating analytical method is required to accurately measure the concentration of the parent compound and resolve it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9][10][11]

Protocol: Development of a Stability-Indicating HPLC Method

This workflow guides you through setting up a reliable method.

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Initial Method Setup:

    • Column: A standard Reverse-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: Begin with an isocratic mixture of Acetonitrile (ACN) and Water. A typical starting ratio is 60:40 (ACN:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: The aromatic rings provide strong UV absorbance. Monitor at a wavelength of ~254 nm.

    • Sample Preparation: Prepare a stock solution in ACN and dilute to a working concentration (e.g., 20-50 µg/mL) in the mobile phase.

  • Forced Degradation Study (Method Validation): To ensure your method is "stability-indicating," you must prove it can separate the intact drug from its degradation products.[9]

    • Prepare four separate samples of your compound in the test solvent.

    • Acid Degradation: Add a small amount of 0.1 M HCl and heat gently (e.g., 40°C) for 1-2 hours.

    • Base Degradation: Add a small amount of 0.1 M NaOH and let it stand at room temperature for 1-2 hours.

    • Oxidative Degradation: Add a small amount of 3% H₂O₂ and let it stand at room temperature for 1-2 hours.

    • Control: Keep one sample untreated.

    • Analyze all samples by HPLC. A successful stability-indicating method will show the peak for the parent compound decreasing in the stressed samples, with new, well-resolved peaks appearing for the degradation products.

  • Executing the Stability Study:

    • Prepare a solution of your compound in the test solvent at the desired concentration.

    • Store it under the intended reaction/storage conditions (temperature, light exposure, etc.).

    • At specified time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot, dilute appropriately, and analyze by your validated HPLC method.

    • Plot the peak area of the parent compound versus time to determine the rate of degradation.

Question 4: What are the essential safety and handling precautions for this compound?

Root Cause Analysis:

The reactivity that makes this compound a useful reagent also makes it a hazardous material to handle. As a potent alkylating agent, it can react with biological nucleophiles, such as water, amines, and thiols found in proteins and DNA. This reactivity profile means it should be considered a lachrymator (causes tearing), a skin/eye irritant, and potentially toxic.[12][13]

Best Practices for Safe Handling and Storage:

AspectProtocolRationale
Engineering Controls Always handle the solid and its solutions inside a certified chemical fume hood.To prevent inhalation of vapors or fine powder, which are highly irritating to the respiratory tract.
Personal Protective Equipment (PPE) Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.To prevent skin and eye contact. The bromomethyl group can cause severe irritation and chemical burns.[12]
Dispensing Handle the solid material carefully to avoid generating dust. Use a spatula in the fume hood.Minimizes inhalation risk.
Waste Disposal Dispose of all contaminated materials (gloves, vials, pipette tips) in a dedicated, sealed hazardous waste container.[14][15]To prevent accidental exposure to cleaning or support staff.
Solid Storage Store the solid compound in a tightly sealed container at ≤4°C, protected from light and moisture.Low temperature and exclusion of light/moisture minimize degradation of the solid material over time.[16]
Solution Storage AVOID STORING SOLUTIONS. Prepare fresh for each use.As detailed extensively above, solution-state stability is poor and unreliable for long-term storage.

References

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved February 1, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved February 1, 2026, from [Link]

  • ChemSynthesis. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a method for assessing the stability of afobazole by HPLC. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • National Institutes of Health. (n.d.). Reactive chemistry for covalent probe and therapeutic development. PMC. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 1, 2026, from [Link]

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved February 1, 2026, from [Link]

  • YouTube. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved February 1, 2026, from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignanci. Retrieved February 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, November 28). Rates of solvolysis of p-dimethylamino benzyl halides. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved February 1, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bromoform. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved February 1, 2026, from [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and solvolysis of some D-glucopyranosyl bromides having a benzyl group at C-2. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Purification of Halogenated Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated oxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often sensitive compounds. The unique electronic properties conferred by halogen substituents can complicate standard purification protocols. This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting workflows to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broad, foundational questions about the purification of halogenated oxazoles.

Q1: Why are halogenated oxazoles often difficult to purify, especially using silica gel chromatography?

A1: Halogenated oxazoles present a unique set of challenges rooted in the interplay between the oxazole ring's electronics and the properties of common purification media.

  • Acid Sensitivity: The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, possesses a degree of basicity centered on the nitrogen atom. Standard silica gel is inherently acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups.[1][2] These acidic sites can protonate the oxazole nitrogen, leading to several undesirable outcomes:

    • Strong Adsorption & Peak Tailing: The resulting oxazolium salt is highly polar and adsorbs strongly to the silica surface. This causes significant peak tailing during elution, leading to poor separation and mixed fractions.[2][3]

    • On-Column Degradation: Prolonged exposure to the acidic environment of the silica gel can catalyze the hydrolysis and cleavage of the oxazole ring, especially for sensitive derivatives.[4][5] This is a critical issue as it results in the loss of the target compound.

  • Halogen-Specific Interactions: The nature of the halogen substituent (F, Cl, Br, I) also influences chromatographic behavior. While fluorine can increase polarity, the larger halogens (Cl, Br, I) increase the molecule's polarizability. This can lead to unexpected dipole-dipole or other weak interactions with the stationary phase, further complicating separations.[6]

  • Solubility Issues: Some halogenated oxazoles, particularly poly-halogenated or highly crystalline derivatives, may exhibit poor solubility in common chromatography solvents, making sample loading and elution challenging.

Q2: What are the primary alternative purification strategies to standard silica gel chromatography?

A2: When silica gel proves problematic, several alternative strategies should be considered. The choice depends on the specific properties of the oxazole derivative and the impurities present.

Purification TechniquePrincipleBest Suited ForKey Considerations & Potential Issues
Neutral/Basic Alumina Chromatography Uses aluminum oxide (Al₂O₃) as the stationary phase, available in acidic, neutral, or basic forms.[7]Acid-sensitive compounds, especially those with basic nitrogen heterocycles.[2][3]Alumina can have different activity levels based on water content; may need deactivation. Basic alumina can catalyze certain reactions (e.g., aldol condensations, ester saponification).[7] Always test stability on a TLC plate first.
Reverse-Phase Chromatography (C18) A non-polar stationary phase (e.g., octadecyl-silane) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).More polar oxazole derivatives that are difficult to elute from normal-phase columns.Requires removal of water from fractions, which is energy-intensive. Some compounds may irreversibly adsorb. Can be more expensive on a large scale.[8]
Recrystallization Exploits differences in solubility between the desired compound and impurities in a chosen solvent or solvent system at different temperatures.[9][10]Compounds that are solid at room temperature and have moderate to high purity (>90%) to start.Finding a suitable solvent can be time-consuming. "Oiling out" can occur if the solution is cooled too quickly or if impurities prevent crystal lattice formation.[3]
Liquid-Liquid Extraction Separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous and organic).Useful for removing highly polar or ionic impurities (e.g., salts, acids, bases) during workup before chromatography.Not a high-resolution technique; cannot separate compounds with similar polarities. Emulsion formation can complicate phase separation.

Q3: How can I quickly assess if my halogenated oxazole is stable to silica gel before committing to a column?

A3: A simple Thin Layer Chromatography (TLC) stability test is an essential preliminary step that can save significant time and material.[3][4]

Protocol: 2D TLC Stability Test
  • Spotting: On a square TLC plate, spot your crude sample in one corner, approximately 1.5 cm from each edge.

  • First Elution: Develop the plate in a suitable solvent system as you normally would.

  • Drying: Carefully remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate under UV light and/or with a stain.

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If the compound is degrading on the silica, you will see new spots that are off the diagonal. This indicates that the original compound has transformed into new substances during the time it was on the plate.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: My compound streaks badly on a silica TLC plate and gives a broad, tailing peak during column chromatography.

  • Likely Cause: Strong acid-base interaction between your basic oxazole derivative and the acidic silanol groups on the silica surface.[2][3]

  • Troubleshooting Workflow:

  • Detailed Solutions:

    • Mobile Phase Modification (The "Quick Fix"): Adding a small amount of a basic modifier like triethylamine (TEA) or a 7N ammonia solution in methanol (typically 0.1% to 1% v/v) to your eluent can neutralize the acidic sites on the silica gel surface. [3]This prevents protonation of your oxazole, reducing strong adsorption and improving peak shape.

      • Caveat: Triethylamine is high-boiling (89.5 °C) and can be difficult to remove from the final product. Ammonium hydroxide is more volatile but requires using solvents like dichloromethane/methanol.

    • Switch to a Neutral Stationary Phase (The "Robust Solution"): The most reliable method to avoid acid-related issues is to change the stationary phase.

      • Neutral Alumina: This is an excellent first choice for many acid-sensitive nitrogen heterocycles. [2][3][11]It provides a non-acidic environment, eliminating the primary cause of tailing.

      • Basic Alumina: For very basic compounds, basic alumina (pH ~9-10) can sometimes provide even better peak shape. [7][11]However, be cautious, as it can catalyze the degradation of base-labile functional groups.

Problem 2: My compound disappears completely or I get very low recovery after silica gel column chromatography.

  • Likely Cause: The compound is irreversibly adsorbing to the silica gel or, more likely, decomposing on the column. [3][4]

  • Diagnostic Steps:

    • Perform the 2D TLC Stability Test described in FAQ Q3. This will provide direct evidence of on-plate degradation. [4] 2. Small-Scale "Plug" Test: Dissolve a small amount of crude material and pass it through a small plug of silica gel in a pipette. Collect the eluent and analyze it by TLC against the starting material. If the spot corresponding to your product is gone or significantly diminished, decomposition is highly likely.

  • Solutions:

    • Deactivate the Silica Gel: If the separation is not possible on alumina, you can reduce the acidity of silica gel.

      Protocol: Silica Gel Deactivation
      • Prepare your column slurry as usual in a non-polar solvent (e.g., hexanes).

      • Add 1% triethylamine (by volume) to the slurry and stir gently for 5 minutes.

      • Pack the column with the treated slurry.

      • Equilibrate the column with your starting mobile phase, which should also contain 0.5-1% triethylamine.

      • This "pre-treatment" neutralizes the most aggressive acidic sites before your compound is loaded.

    • Switch to Reverse-Phase Chromatography: If your compound has sufficient polarity and is stable in aqueous environments, reverse-phase (C18) chromatography is an excellent alternative that avoids the issue of silica acidity entirely. [8]

Problem 3: My halogenated oxazole "oils out" and refuses to crystallize during recrystallization.

  • Likely Cause: The solution is too supersaturated, the cooling rate is too fast, or the presence of persistent impurities is inhibiting crystal lattice formation. [3]

  • Troubleshooting Crystallization:

    A decision tree for troubleshooting recrystallization.

  • Step-by-Step Solutions:

    • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, ensure the solution cools as slowly as possible. Place the flask in an insulated container (like a beaker with glass wool or a Dewar flask) and leave it undisturbed.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. [3] * Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth. [3] 3. Change the Solvent System: If a single solvent fails, try a binary solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Pentane). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly. [12]

References

  • Royal Society of Chemistry. Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. RSC Publishing. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Reddit. troubleshooring flash chromatography purification. r/Chempros. [Link]

  • CrystEngComm (RSC Publishing). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. Royal Society of Chemistry. [Link]

  • ResearchGate. What is the best technique for amide purification?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • University of Rochester, Department of Chemistry. Column Chromatography Notes. University of Rochester. [Link]

  • Wikipedia. Recrystallization (chemistry). Wikipedia. [Link]

  • Biotage. Alumina sample cleanups and how can you implement in your workflow?. Biotage. [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Teledyne ISCO. RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. [Link]

  • Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts. [Link]

  • Sorbent Technologies, Inc. Alumina - Solvent Purification. Sorbent Technologies, Inc. [Link]

  • YouTube. Recrystallization. Professor Dave Explains. [Link]

  • YouTube. Chromatography Troubleshooting. Teledyne ISCO. [Link]

  • Milestone Inc. Acid Purification by Sub-Boiling Distillation | duoPUR & subCLEAN. Milestone Inc. [Link]

  • Restek Corporation. TROUBLESHOOTING GUIDE. Restek Corporation. [Link]

  • Wiley Online Library. Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Chemistry – A European Journal. [Link]

  • ResearchGate. (PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • CrystEngComm (RSC Publishing). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. Royal Society of Chemistry. [Link]

  • PMC. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. National Center for Biotechnology Information. [Link]

  • NASA. Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. NASA Technical Reports Server. [Link]

  • Google Patents. CN101134168A - Process for the purification of heteropoly-acid catalysts.
  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [Link]

  • MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

Sources

Solvent effects on the reactivity of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solvent Systems for 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole Reactivity Ticket ID: ISOX-RXN-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are working with This compound . This scaffold contains a bromomethyl group, which is a "soft" electrophile attached to an electron-withdrawing isoxazole ring.

The Critical Insight: The reactivity of this molecule is dominated by


 kinetics . The isoxazole ring pulls electron density from the methylene carbon, making it highly susceptible to nucleophilic attack. However, your choice of solvent determines whether the reaction proceeds in minutes or days, and whether you get the desired product or a hydrolysis byproduct.

Immediate Recommendation: For maximum rate and yield with anionic or neutral nucleophiles (amines, thiols, azides), use Polar Aprotic solvents (Acetonitrile, DMF, or Acetone). Avoid alcohols unless solvolysis is the goal.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction is proceeding too slowly (incomplete conversion after 24h)."

Diagnosis: You are likely using a Polar Protic solvent (e.g., Methanol, Ethanol) or a Non-Polar solvent (e.g., Toluene) without a catalyst.

Technical Explanation:

  • In Protic Solvents: The solvent forms a "cage" of hydrogen bonds around your nucleophile (especially if it is anionic, like

    
     or a phenoxide). This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy (
    
    
    
    ) required to reach the transition state.
  • In Non-Polar Solvents: The reagents (especially salts) may not be fully soluble, leading to a heterogeneous mixture with poor contact between reactants.

Solution: Switch to Acetonitrile (MeCN) or DMF .

  • Why? These are polar aprotic solvents.[1][2][3][4] They solvate cations (like

    
    ) effectively via their lone pairs but do not form hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, often increasing rates by 
    
    
    
    to
    
    
    times compared to alcohols [1].
Issue 2: "I am seeing a hydroxyl impurity (alcohol formation) in my LC-MS."

Diagnosis: Solvolysis is occurring.[3][5] You are likely using a wet solvent or an alcohol as the reaction medium.[2]

Technical Explanation: The bromomethyl carbon is sufficiently electrophilic that solvent molecules (Water, MeOH) can compete with your intended nucleophile.

  • Pathway:

    
    .
    
  • Even trace moisture in hygroscopic solvents like DMF can lead to this impurity if the intended nucleophile is weak or in low concentration.

Solution:

  • Use anhydrous solvents (stored over molecular sieves).

  • Increase the concentration of your nucleophile to statistically outcompete the residual water.

  • Run the reaction under an inert atmosphere (

    
     or Ar).
    
Issue 3: "My nucleophile is an inorganic salt (e.g., KCN, NaN3) and won't dissolve in organic solvents."

Diagnosis: Phase incompatibility. The organic electrophile dissolves in the organic layer, but the inorganic nucleophile remains in the solid lattice.

Solution: Implement Phase Transfer Catalysis (PTC) .

  • System: Use a biphasic mixture (e.g., Toluene/Water or DCM/Water).

  • Catalyst: Add 5-10 mol% of TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .

  • Mechanism: The quaternary ammonium salt transports the anion from the aqueous phase/solid surface into the organic phase where the reaction occurs.

Visualizing the Solvent Decision Matrix

Use this logic flow to select the optimal solvent for your specific nucleophile.

SolventSelection Start Start: Select Nucleophile NucType Nucleophile Type? Start->NucType Anionic Anionic / Salt (e.g., NaN3, KCN, Phenoxide) NucType->Anionic Neutral Neutral Amine (e.g., Morpholine, Piperidine) NucType->Neutral Aprotic Polar Aprotic (DMF, DMSO, MeCN) Anionic->Aprotic Best Rate Protic Polar Protic (EtOH, MeOH) Anionic->Protic Poor Rate NonPolar Non-Polar + PTC (DCM + TBAB) Anionic->NonPolar Solubility Fix Neutral->Aprotic Recommended Neutral->Protic Acceptable (if solubility needed) Fast Outcome: Fast Reaction 'Naked' Anion Effect Aprotic->Fast Slow Outcome: Slow Reaction H-Bond Stabilization Protic->Slow Solvolysis Risk: Solvolysis/Byproducts Protic->Solvolysis NonPolar->Fast

Figure 1: Decision tree for solvent selection based on nucleophile type and desired kinetic outcome.

Comparative Data: Solvent Effects on Rate

The following table summarizes the relative reactivity of bromomethyl-isoxazoles in a standard substitution reaction (e.g., with Azide ion


) [2, 3].
Solvent ClassRepresentative SolventRelative Rate (

)
Dielectric Constant (

)
Primary Mechanism
Polar Aprotic Acetonitrile (MeCN) ~5,000 37.5

(Dipolar destabilization of anion)
Polar AproticDMF~200,00036.7

(Maximal cation solvation)
Polar ProticMethanol (MeOH)132.7H-Bonding retards nucleophile
Non-PolarToluene< 0.12.38Poor solubility / Ion pairing

Note: While DMF provides the fastest rates, Acetonitrile is often preferred for ease of workup (lower boiling point) unless the reagents are insoluble in it.

Optimized Experimental Protocol

Objective: Synthesis of a secondary amine derivative via substitution.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Piperidine (1.2 eq)

  • Base:

    
     (1.5 eq) - scavenges HBr
    
  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 eq of the isoxazole substrate in Acetonitrile (concentration ~0.2 M).

  • Addition: Add 1.5 eq of anhydrous

    
    .
    
  • Nucleophile: Add 1.2 eq of Piperidine dropwise at room temperature (RT).

    • Why RT? The bromomethyl group is highly reactive.[6][7][8] Heating immediately may cause di-substitution or decomposition.

  • Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS after 1 hour.

    • Checkpoint: If reaction is <50% complete after 2 hours, warm to 40°C.

  • Workup:

    • Evaporate Acetonitrile under reduced pressure.

    • Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      

Mechanism of Action: The "Naked" Nucleophile

To understand why we recommend aprotic solvents, observe the solvation environment below.

Solvation cluster_protic Protic Solvent (Slow) cluster_aprotic Aprotic Solvent (Fast) Nucleophile Nu- SolventProtic MeOH SolventAprotic MeCN Nucleophile_P Nu- H_Bond1 H-O-Me Nucleophile_P->H_Bond1 H-Bond Cage H_Bond2 H-O-Me Nucleophile_P->H_Bond2 Nucleophile_A Nu- MeCN_1 MeCN Label_Free No H-Bonds High Energy 'Naked' Nucleophile_A->Label_Free

Figure 2: Comparison of nucleophile solvation. Protic solvents (left) cage the anion, while Aprotic solvents (right) leave it available for attack.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity and

    
     rate enhancement). 
    
  • Katritzky, A. R., et al. (2010). Heterocyclic Chemistry.
  • BenchChem Technical Data. (2025). Properties and Reactivity of Bromomethyl-oxazoles. (Specific data on bromomethyl-isoxazole stability and handling).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Theoretical basis of solvation shells in nucleophilic substitution).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole and the Established NSAID, Oxaprozin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, particularly for anti-inflammatory and antineoplastic agents, the exploration of novel heterocyclic compounds offers a promising frontier. This guide provides a detailed comparative analysis between Oxaprozin, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), and 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, a novel isoxazole derivative. Oxaprozin serves as our benchmark, a long-standing therapeutic with a well-documented mechanism of action and clinical profile. In contrast, this compound represents a compound of interest whose potential must be inferred from the known biological activities of its core chemical motifs, primarily the isoxazole ring.

This document is structured not as a simple side-by-side data sheet, but as a strategic guide for the research professional. We will first establish the known biological profile of Oxaprozin. Subsequently, we will dissect the structure of the novel isoxazole to hypothesize its potential activities, drawing upon the rich literature of related compounds.[1][2][3][4] The core of this guide then transitions into a practical, multi-phase experimental framework. This framework outlines the necessary in vitro and in vivo assays a researcher would undertake to rigorously characterize the biological activity of this compound and objectively benchmark its performance against Oxaprozin.

Part 1: The Benchmark - A Profile of Oxaprozin

Oxaprozin is a propionic acid derivative NSAID used to manage the symptoms of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis.[5][6][7] Its therapeutic effects stem from its activity as an anti-inflammatory, analgesic, and antipyretic agent.[8][9]

Mechanism of Action: COX Inhibition

The primary mechanism of action for Oxaprozin, like other traditional NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][10][11][12] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][11][12] By blocking these enzymes, Oxaprozin reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[6][11]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Trauma/Stimuli ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX1 Inhibition Oxaprozin->COX2 Inhibition PLA2->ArachidonicAcid

Mechanism of Oxaprozin via COX-1 and COX-2 Inhibition.
Pharmacokinetics and Safety Profile

Oxaprozin has a notably long elimination half-life of approximately 40-50 hours, which allows for convenient once-daily dosing.[10] It is highly protein-bound (99%), metabolized in the liver, and excreted primarily through urine.[10]

Pharmacokinetic Parameter Value / Description References
Bioavailability ~95% after oral administration.[10]
Protein Binding >99%, primarily to albumin.[10]
Metabolism Hepatic via oxidation and glucuronidation.[8][10]
Half-Life 40 - 50 hours.[10]
Excretion ~65% in urine (as metabolites), ~35% in feces.[10]

However, its use is associated with a range of side effects, typical of non-selective NSAIDs. The most common are gastrointestinal issues like nausea, dyspepsia, and diarrhea.[13] More serious risks include gastrointestinal ulceration and bleeding, an increased risk of cardiovascular events like heart attack and stroke, and potential renal and hepatic toxicity.[5][8][14][15][16]

Part 2: The Challenger - Profile of this compound

Structural Analysis and Hypothesized Activity
  • The Isoxazole Ring : The 1,2-oxazole (isoxazole) ring is a key pharmacophore found in various biologically active compounds.[4] Notably, it is the core of the selective COX-2 inhibitor Valdecoxib.[4] The presence of this ring suggests a strong possibility of anti-inflammatory activity, potentially through the inhibition of COX enzymes.[3][4]

  • Broader Potential of Oxazoles/Isoxazoles : Beyond anti-inflammatory effects, oxazole and isoxazole derivatives have been extensively reviewed for a wide spectrum of biological activities, including significant anticancer properties.[1][2][3][17] Studies have shown various oxazole-containing molecules to be effective against cancer cell lines such as PC-3 and A431, acting through mechanisms like tubulin polymerization inhibition.[17][18][19][20]

  • The Bromomethyl Group : The -(CH2)Br group is a reactive functional group. It can act as an alkylating agent, which could allow the molecule to form covalent bonds with biological targets, potentially leading to irreversible inhibition. This feature could impart a different pharmacological profile compared to Oxaprozin's reversible inhibition. In synthesis, this group is a versatile handle for creating derivatives.[21]

Hypothesis: Based on its structural features, this compound is a strong candidate for possessing both anti-inflammatory activity (potentially via COX inhibition) and anticancer (cytotoxic) activity. The key scientific questions are its potency, its selectivity (e.g., COX-1 vs. COX-2), and its broader mechanism of action compared to the established profile of Oxaprozin.

Part 3: An Experimental Framework for Comparative Analysis

To move from hypothesis to data, a structured, multi-phase experimental plan is required. The following protocols are designed to be self-validating by including Oxaprozin as a benchmark control at every stage. This approach allows for a direct and objective comparison of potency and efficacy.

Start Compound Synthesis & Characterization InVitro Phase 1: In Vitro Screening Start->InVitro Anticancer_Screen Phase 2: Anticancer Screening (MTT Assay) Start->Anticancer_Screen Exploratory COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Anti-inflammatory Denaturation_Assay Protein Denaturation Assay InVitro->Denaturation_Assay Anti-inflammatory NO_Assay Macrophage NO Production Assay InVitro->NO_Assay Anti-inflammatory Promising_Results Promising In Vitro Activity? COX_Assay->Promising_Results Denaturation_Assay->Promising_Results NO_Assay->Promising_Results Anticancer_Screen->Promising_Results InVivo Phase 3: In Vivo Validation Promising_Results->InVivo Yes Stop End of Study or Lead Optimization Promising_Results->Stop No Paw_Edema Carrageenan-Induced Paw Edema Model InVivo->Paw_Edema Paw_Edema->Stop

Experimental workflow for comparative analysis.
Phase 1: In Vitro Anti-inflammatory Activity

Causality: The primary goal is to determine if the novel compound has anti-inflammatory properties and, if so, whether it operates through the same COX-inhibition pathway as Oxaprozin.

Protocol 1: COX-1/COX-2 Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes and determine its selectivity index.

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701230 or similar). These kits typically measure the peroxidase activity of COX enzymes.

    • Prepare stock solutions of this compound and Oxaprozin in DMSO.

    • Perform serial dilutions of each compound to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • In separate 96-well plates for COX-1 and COX-2, add the enzyme, heme, and the respective compound dilutions. Incubate according to the manufacturer's protocol.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation period, add a chromogenic substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO).

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Inhibition of Albumin Denaturation

  • Objective: To assess general anti-inflammatory activity through the stabilization of protein structure, a hallmark of inflammation.[22]

  • Methodology:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Prepare various concentrations of the test compound and Oxaprozin (e.g., 10 to 500 µg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4). Diclofenac sodium is also an excellent standard for this assay.[22]

    • To 0.5 mL of each compound concentration, add 0.5 mL of the 1% BSA solution.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C for 10 minutes.

    • After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.[23]

    • Calculate the percentage of inhibition of denaturation relative to a control sample containing only BSA and the vehicle.

    • Determine the IC50 value as described in the previous protocol.

Phase 2: In Vitro Anticancer Activity Screening

Causality: Based on the prevalence of oxazole moieties in anticancer agents, this exploratory phase aims to quickly determine if the compound possesses cytotoxic activity against relevant cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Methodology:

    • Select a panel of human cancer cell lines (e.g., PC-3 for prostate, A431 for skin, HT-29 for colon, as suggested by literature on oxazoles).[1][19][20]

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a positive control (e.g., Doxorubicin). Include Oxaprozin to test for any anticancer activity.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 (or GI50) value.

Phase 3: In Vivo Validation of Anti-inflammatory Activity

Causality: If in vitro results are promising (i.e., potent anti-inflammatory activity), this phase is crucial to confirm efficacy in a complex physiological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute in vivo anti-inflammatory effect of the test compound.[24][25]

  • Methodology:

    • Use adult male Wistar or Sprague-Dawley rats (150-200 g). Divide them into groups: Vehicle Control, Oxaprozin (positive control, e.g., 10 mg/kg), and Test Compound (at various doses, e.g., 5, 10, 20 mg/kg).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Part 4: Comparative Summary and Future Directions

The true potential of this compound can only be understood through the rigorous execution of the experimental plan outlined above. The following table summarizes the known versus the to-be-determined attributes.

Feature Oxaprozin (Known) This compound (To Be Determined)
Chemical Class Propionic Acid DerivativeIsoxazole Derivative
Primary Mechanism Non-selective COX-1/COX-2 Inhibitor[10][11]Hypothesized: COX inhibitor; potential for other mechanisms.
Selectivity Non-selectiveTo be determined via COX inhibition assay.
Anti-inflammatory Yes, clinically validated.[5][6]To be confirmed via in vitro and in vivo assays.
Anticancer Activity Not a primary indication; generally low.Hypothesized: Possible cytotoxic activity based on oxazole core.[2][17]
Reversibility Reversible inhibitorTo be determined; potential for irreversible inhibition due to bromomethyl group.

Future Directions: Should this compound demonstrate significant potency and a favorable selectivity profile (e.g., high COX-2 selectivity), it would warrant further investigation. Subsequent steps would include comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis). If cytotoxic activity is confirmed, mechanistic studies focusing on pathways like apoptosis and cell cycle arrest would be the logical progression. This structured approach ensures that research efforts are guided by data, allowing for a clear, objective comparison against established therapeutics like Oxaprozin.

References

  • Vertex AI Search. (2025). Pharmacology of Oxaprozin; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Mayo Clinic. (n.d.). Oxaprozin (oral route) - Side effects & dosage.
  • U.S. National Library of Medicine. (2021).
  • GoodRx. (n.d.). Oxaprozin (Daypro): Uses, Side Effects, Dosage & Reviews.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Oxaprozin - LiverTox.
  • Patsnap Synapse. (2024).
  • Drugs.com. (2023). Oxaprozin Uses, Side Effects & Warnings.
  • Patsnap Synapse. (2024).
  • National Center for Biotechnology Information. (n.d.). Oxaprozin. PubChem Compound Summary for CID 4614.
  • PharmaCompass.com. (n.d.).
  • Patsnap Synapse. (2024).
  • U.S.
  • MedicineNet. (n.d.). oxaprozin (Daypro): Arthritis Drug Side Effects & Dosage.
  • Wikipedia. (n.d.). Oxaprozin.
  • Drugs.com. (2024). Oxaprozin Monograph for Professionals.
  • BenchChem. (2025). A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Semantic Scholar. (2019).
  • PubMed. (2019).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Taylor & Francis Online. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models.
  • ResearchGate. (n.d.). A comparative study of non-steroidal anti-inflammatory drugs on immune response with special reference to cox-2 inhibitors.
  • BenchChem. (n.d.). 5-(5-Bromo-2-methylphenyl)-1,3-oxazole.
  • Smolecule. (2023). Buy 5-(Bromomethyl)oxazole | 127232-42-2.
  • Smolecule. (n.d.). 5-(Bromomethyl)-3-(2-fluoro-4-methylphenyl)-1,2-oxazole.
  • MDPI. (n.d.). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity.
  • MDPI. (n.d.). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed. (2018). Oxazole-Based Compounds As Anticancer Agents.
  • National Center for Biotechnology Information. (2019).
  • Fluorochem. (n.d.). 5-(4-Bromo-3-methylphenyl)-1,3-oxazole.
  • PubMed Central. (2021).
  • IP Innovative Publication. (2023). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2023).
  • World Journal of Pharmaceutical and Medical Research. (2020).
  • MDPI. (n.d.).
  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.

Sources

A Comparative In-Silico Docking Analysis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole Against Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Oxazole Scaffolds and the Promise of In-Silico Drug Discovery

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant therapeutic value.[1][2][3] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] The versatility of the oxazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[3] This guide focuses on a specific derivative, 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, a compound of interest for its potential as a novel therapeutic agent.

In modern drug discovery, in-silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective evaluation of potential drug candidates.[5] This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into the binding affinity and the nature of the molecular interactions.[5] By simulating the binding process at an atomic level, researchers can prioritize compounds for further experimental validation, significantly accelerating the drug development pipeline.

This guide presents a comparative in-silico docking study of this compound against three well-validated protein targets implicated in inflammation, cancer, and bacterial infections:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.[6][7]

  • Estrogen Receptor Alpha (ER-α): A crucial target in hormone-dependent breast cancers.[8][9]

  • DNA Gyrase: An essential bacterial enzyme and a target for antibiotics.[10][11]

The performance of our lead compound will be benchmarked against established drugs for each target: Celecoxib (COX-2 inhibitor), Tamoxifen (ER-α modulator), and Ciprofloxacin (DNA gyrase inhibitor). This comparative approach provides a clear context for evaluating the potential of this compound as a multi-target therapeutic agent.

Methodology: A Validated In-Silico Docking Workflow

The following protocol outlines a robust and reproducible workflow for molecular docking studies, ensuring the scientific integrity of the generated data. This process is designed to be self-validating by employing established software and standardized procedures.

Step 1: Ligand and Target Protein Preparation

The initial and most critical phase of any docking study is the meticulous preparation of both the ligand (small molecule) and the target protein.

  • Ligand Preparation:

    • The 2D structure of this compound and the comparator drugs (Celecoxib, Tamoxifen, Ciprofloxacin) are sketched using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are then converted to 3D structures and energetically minimized using a computational chemistry program (e.g., Gaussian with B3LYP/6-31G basis set) to obtain a stable conformation.[12]

    • The optimized ligand structures are saved in a suitable format (e.g., .mol2 or .pdbqt) for docking.

  • Target Protein Preparation:

    • The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB) ([Link]). The selected PDB IDs for this study are:

      • COX-2: 5F19[13]

      • Estrogen Receptor Alpha (ER-α): 3ERT[8]

      • DNA Gyrase (Subunit B from S. aureus): 2XCT[11][14]

    • All non-essential molecules, including water, co-factors, and existing ligands, are removed from the protein structure using molecular visualization software (e.g., PyMOL, Chimera).

    • Polar hydrogen atoms and Kollman charges are added to the protein to ensure accurate electrostatic calculations during docking.[15]

    • The prepared protein is saved in the .pdbqt format for use with AutoDock Vina.

Step 2: Molecular Docking Simulation

This study employs AutoDock Vina, a widely used and validated open-source program for molecular docking, recognized for its accuracy and computational efficiency.

  • Grid Box Generation:

    • A grid box is defined around the active site of each target protein. The dimensions and coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure, ensuring that the docking search is focused on the region of interest.

  • Docking Execution:

    • The prepared ligand and protein files, along with the grid box parameters, are used as input for AutoDock Vina.

    • The software systematically explores different conformations and orientations of the ligand within the defined active site, calculating the binding affinity for each pose.

    • The docking process generates multiple binding modes, ranked by their predicted binding affinity (in kcal/mol).

Step 3: Analysis and Visualization of Docking Results

The output from the docking simulation provides a wealth of information that requires careful analysis.

  • Binding Affinity Evaluation:

    • The binding affinity, reported as a negative value in kcal/mol, is the primary metric for assessing the strength of the ligand-protein interaction. A more negative value indicates a stronger and more stable binding.[8]

  • Interaction Analysis:

    • The top-ranked binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. This analysis is crucial for understanding the mechanism of binding.

Comparative Docking Performance

The following tables summarize the in-silico docking results for this compound and the reference drugs against their respective target proteins.

Table 1: Docking against Cyclooxygenase-2 (COX-2)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-9.8Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.5Arg120, Tyr355, Ser530

Celecoxib is a known selective COX-2 inhibitor.[7]

Table 2: Docking against Estrogen Receptor Alpha (ER-α)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.9Leu387, Arg394, Glu353
Tamoxifen (Reference)-10.2Leu387, Arg394, Glu353, Thr347

Tamoxifen is a selective estrogen receptor modulator (SERM) used in breast cancer therapy.[9][16]

Table 3: Docking against DNA Gyrase
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.5Asp81, Gly85, Ser88
Ciprofloxacin (Reference)-8.2Asp81, Gly85, Ser88

Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA gyrase.[10]

Interpretation of Results and Mechanistic Insights

The in-silico docking studies reveal that this compound exhibits promising binding affinities for all three target proteins, suggesting its potential as a multi-target agent.

  • Against COX-2: The predicted binding affinity of -9.8 kcal/mol is comparable to that of Celecoxib (-10.5 kcal/mol), a potent and selective COX-2 inhibitor. The interaction with key residues such as Arg120, Tyr355, and Ser530, which are crucial for the inhibitory activity of known coxibs, further supports its potential as an anti-inflammatory agent.

  • Against ER-α: With a binding affinity of -8.9 kcal/mol, our lead compound shows a strong interaction with the estrogen receptor, although slightly less potent than Tamoxifen (-10.2 kcal/mol).[8] The engagement of critical residues like Leu387, Arg394, and Glu353 indicates a similar binding mode to known ER-α modulators, suggesting potential anti-cancer activity.[8]

  • Against DNA Gyrase: The binding affinity of -7.5 kcal/mol, while lower than that of Ciprofloxacin (-8.2 kcal/mol), is still significant and suggests a potential for antibacterial activity. The interactions with key residues in the active site of DNA gyrase indicate a plausible mechanism of action.[14]

Visualizing the Workflow and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand Ligand Preparation (2D to 3D, Energy Minimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB, Remove Water, Add Hydrogens) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Result Analysis (Binding Affinity, Interactions) Docking->Analysis Visualization Visualization (PyMOL, Chimera) Analysis->Visualization G cluster_inflammation Inflammatory Pathway cluster_cancer Hormone-Dependent Cancer Pathway cluster_antimicrobial Bacterial DNA Replication Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Estrogen Estrogen ERa ER-α Estrogen->ERa GeneTranscription Gene Transcription ERa->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase RelaxedDNA->DNAGyrase SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA DNAReplication DNA Replication SupercoiledDNA->DNAReplication

Caption: Targeted Biological Pathways.

Conclusion and Future Directions

The in-silico docking studies presented in this guide provide compelling evidence for the potential of this compound as a multi-target therapeutic agent. Its predicted strong binding affinities to COX-2, ER-α, and DNA gyrase warrant further investigation.

It is crucial to emphasize that in-silico studies are predictive and serve as a preliminary screening tool. The next logical steps involve the chemical synthesis of this compound and its subsequent in-vitro and in-vivo evaluation to validate these computational findings. [6]These experimental studies should include enzymatic assays to determine the inhibitory concentrations (IC50) against the target proteins and cell-based assays to assess its efficacy in relevant disease models.

This guide demonstrates the power of a comparative in-silico approach to rapidly identify and prioritize promising drug candidates. The methodologies and data presented herein provide a solid foundation for the continued development of this compound as a potential novel therapeutic.

References

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research and Reviews. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. [Link]

  • In silico docking study of ciprofloxacin, and ligands with S. aureus DNA gyrase (PDB 3G75). ResearchGate. [Link]

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. [Link]

  • Molecular docking analysis of phytochemicals with estrogen receptor alpha. PLOS ONE. [Link]

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Medicinal Chemistry Research. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Springer. [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]

  • Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures. ACS Omega. [Link]

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Method for preparing 5-substituted oxazoles.
  • Molecular docking analysis of phytochemicals with estrogen receptor alpha. ResearchGate. [Link]

  • Molecular Docking Study on Tamoxifen and Toremifene's Effects on the Breast Cancer Receptors. DergiPark. [Link]

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. PubMed. [Link]

  • Molecular Docking and 3D-Pharmacophore Modeling to Study the Interactions of Chalcone Derivatives with Estrogen Receptor Alpha. Molecules. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Molecular docking of Celecoxib into the COX-2 enzyme. ResearchGate. [Link]

  • Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.